molecular formula C9H10FNO3 B3080649 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene CAS No. 1089282-52-9

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Cat. No.: B3080649
CAS No.: 1089282-52-9
M. Wt: 199.18 g/mol
InChI Key: PKSQQMMVEVQWDK-UHFFFAOYSA-N
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Description

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-3-6-4-8(11(12)13)9(14-2)5-7(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSQQMMVEVQWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269877
Record name 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
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Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089282-52-9
Record name 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089282-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID001269877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene, with the CAS number 1089282-52-9, is a substituted nitroaromatic compound.[1][2] Its structure, featuring an ethyl group, a fluorine atom, a methoxy group, and a nitro group on a benzene ring, makes it a potentially valuable intermediate in synthetic organic chemistry. The unique combination of these functional groups offers multiple reaction sites and modulates the electronic properties of the aromatic ring, suggesting its utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a proposed synthesis pathway with a detailed experimental protocol, expected reactivity, potential applications, and safety information.

Physicochemical Properties

PropertyValueSource
CAS Number 1089282-52-9[1][2][5]
Molecular Formula C₉H₁₀FNO₃[1][2]
Molecular Weight 199.18 g/mol [2]
IUPAC Name 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene[2]
Synonyms 4-ethyl-5-fluoro-2-nitroanisole, 4-ethyl-5-fluoro-2-nitrophenyl methyl ether[1]
Physical Form Solid; Off-white to deep yellow powder or crystals[7]
Purity ≥98% (typical)[1][7]
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water, soluble in organic solvents (expected)[8]
InChI 1S/C9H10FNO3/c1-3-6-4-8(11(12)13)9(14-2)5-7(6)10/h4-5H,3H2,1-2H3[1][2]
InChIKey PKSQQMMVEVQWDK-UHFFFAOYSA-N[1][2]
SMILES CCC1=CC(=C(C=C1F)OC)[O-][2]

Synthesis and Reactivity

A specific, peer-reviewed synthesis protocol for 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established aromatic nitration methodologies for structurally similar compounds.[9] The most likely precursor is 1-ethyl-2-fluoro-4-methoxybenzene. The nitration of this precursor would be an electrophilic aromatic substitution reaction.

The directing effects of the substituents on the benzene ring will determine the position of the incoming nitro group. The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are ortho, para-directing and activating, while the fluorine (-F) atom is ortho, para-directing and deactivating. The strong activating effect of the methoxy group is expected to be the dominant directing influence. The position para to the methoxy group is already occupied by the ethyl group, and the positions ortho to the methoxy group are C3 and C5. The C5 position is also para to the fluorine atom, making it a highly likely site for electrophilic attack.

A proposed synthesis workflow is illustrated below:

G cluster_0 Proposed Synthesis of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene A 1-Ethyl-2-fluoro-4-methoxybenzene (Precursor) C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (Product) C->D E Work-up and Purification D->E

Caption: Proposed synthesis workflow for 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.

Hypothetical Experimental Protocol for Nitration

This protocol is adapted from the synthesis of the structurally related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[9] Caution: This is a hypothetical procedure and requires careful optimization and safety assessment before implementation.

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and concentrated nitric acid to a suitable solvent such as acetic anhydride at a low temperature (e.g., 0 °C) in an ice bath.

  • Reaction Setup: Dissolve the starting material, 1-ethyl-2-fluoro-4-methoxybenzene, in a minimal amount of an appropriate solvent (e.g., dichloromethane or acetic anhydride).

  • Nitration Reaction: Slowly add the solution of 1-ethyl-2-fluoro-4-methoxybenzene dropwise to the cold, stirred nitrating mixture. Maintain the internal temperature below 5-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

  • Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, washed with a neutralizing agent like sodium bicarbonate solution, and then with brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Expected Reactivity

The reactivity of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is governed by its functional groups. The nitro group is strongly electron-withdrawing, deactivating the benzene ring towards further electrophilic substitution.[4][8][10] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The fluorine atom at the C2 position is a potential leaving group in such reactions.

The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which opens up a wide range of further derivatization possibilities. The methoxy and ethyl groups are generally stable under many reaction conditions but can influence the overall reactivity and solubility of the molecule.

A general reactivity map is presented below:

G cluster_0 Expected Reactivity of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene A 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Nitro Group (-NO₂) Fluoro Group (-F) Methoxy Group (-OCH₃) Ethyl Group (-CH₂CH₃) Aromatic Ring B Reduction to Amine (e.g., Sn/HCl, H₂/Pd-C) A:f1->B C Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) A:f2->C D Electrophilic Aromatic Substitution (Deactivated) A:f5->D

Caption: Reactivity map of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.

Potential Applications in Drug Development and Materials Science

While specific applications of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene are not documented in the available literature, its structural features suggest its potential as an intermediate in several areas of research and development.

  • Medicinal Chemistry: The introduction of fluorine into organic molecules can significantly alter their biological properties, such as metabolic stability, binding affinity, and bioavailability. Fluorinated aromatic compounds are common motifs in many pharmaceuticals. The presence of a reducible nitro group, which can be converted to a versatile amino group, further enhances its utility as a scaffold for building more complex, biologically active molecules.

  • Materials Science: Nitroaromatic compounds can be used as precursors for polymers and dyes. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.

Safety Information

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is classified as a hazardous substance. The available safety data indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[1]

  • GHS Pictogram: GHS06 (Skull and crossbones)[1]

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H301: Toxic if swallowed[1]

    • H311: Toxic in contact with skin[1]

    • H331: Toxic if inhaled[1]

  • Precautionary Statements: A comprehensive set of precautionary statements, including P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501, should be followed when handling this compound.[1]

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is a substituted nitroaromatic compound with potential as a synthetic intermediate. While detailed experimental data and specific applications are not widely published, its physicochemical properties can be estimated, and a plausible synthetic route can be proposed based on established chemical principles. Its rich functionality, including a reducible nitro group and a fluorine atom susceptible to nucleophilic substitution, makes it an interesting building block for the synthesis of novel compounds in medicinal chemistry and materials science. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. Further research is needed to fully explore its synthetic utility and potential applications.

References

  • 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | 1089282-52-9 - Sigma-Aldrich. (n.d.).
  • Nitrobenzene (C6H5NO2) properties. (n.d.).
  • ORGANIC CHEMISTRY. (2011, August 4).
  • 8.11: Multiple Substituents- Directing Effects - Chemistry LibreTexts. (2021, December 11). Retrieved March 7, 2026, from [Link]

  • 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene; CAS Number: 1089282-52-9;... - Sigma-Aldrich. (n.d.).
  • 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | C9H10FNO3 | CID 59452847 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nitrobenzene Structure, Production & Uses - Lesson - Study.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-ethyl-2-fluoro-4-Methoxy-5-nitrobenzene (1 x 1 g) | Reagentia. (n.d.).
  • 5-Fluoro-2-nitroanisole synthesis - ChemicalBook. (n.d.).
  • 1089282-52-9|1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene - BLDpharm. (n.d.).
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (2018, February 20). Retrieved March 7, 2026, from [Link]

  • CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents. (n.d.).
  • What are the synthesis routes of 5-Fluoro-2-nitroaniline - Knowledge - Bloom Tech. (2023, April 24).
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles - TSI Journals. (2010, July 21). Retrieved March 7, 2026, from a scientific journal publisher's website.
  • Synthesis of 2-nitro-5-fluoro-anisole - PrepChem.com. (n.d.).
  • 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene - Sigma-Aldrich. (n.d.).

Sources

Chemical structure of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

[1]

Executive Summary

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1089282-52-9 ) is a tetra-substituted benzene derivative serving as a high-value building block in medicinal chemistry.[1][2] Its structure features a "push-pull" electronic system created by the opposing effects of the electron-donating methoxy/ethyl groups and the electron-withdrawing nitro/fluoro groups.

This molecule is primarily utilized as a precursor for polysubstituted anilines , which are critical scaffolds in the synthesis of kinase inhibitors (e.g., EGFR, IGF-1R targets) and herbicides. The presence of the fluorine atom confers metabolic stability to the final pharmacophore, while the ethyl and methoxy groups allow for lipophilicity tuning (

Property Data
CAS Number 1089282-52-9
IUPAC Name 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
Molecular Formula

Molecular Weight 199.18 g/mol
Physical State Off-white to deep yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water

Structural Analysis & Electronic Environment

The reactivity of this molecule is dictated by the specific arrangement of its four substituents. Understanding the electronic interplay is essential for predicting reaction outcomes.

Substituent Effects
  • Nitro Group (-NO

    
    ) at C5:  A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but activates  the ring for nucleophilic attack.
    
  • Fluorine Atom (-F) at C2: A weak deactivator (inductive withdrawal) but an ortho/para director. Crucially, it is located para to the nitro group, making it a highly labile leaving group in Nucleophilic Aromatic Substitution (

    
    ).
    
  • Methoxy Group (-OCH

    
    ) at C4:  A strong electron-donating group (EDG) by resonance. It is ortho to the nitro group, providing some steric bulk and electronic stabilization.
    
  • Ethyl Group (-CH

    
    CH
    
    
    ) at C1:
    A weak activator (inductive donation). It provides lipophilic bulk, often serving to fill hydrophobic pockets in protein binding sites.
Reactivity Hotspots

The molecule possesses two distinct reactivity zones:

  • The Nitro Group (Reductive Pathway): The most common synthetic handle. Reduction yields the corresponding aniline, which acts as a nucleophile for amide coupling.

  • The C2-Fluorine Bond (

    
     Pathway):  Due to the strong electron-withdrawing effect of the para-nitro group, the fluorine atom is susceptible to displacement by strong nucleophiles (amines, thiols), allowing for "scaffold decoration" before nitro reduction.
    

Synthetic Pathways

The commercial synthesis typically proceeds via the regioselective nitration of the electron-rich precursor 1-ethyl-2-fluoro-4-methoxybenzene .

Retrosynthetic Logic
  • Precursor: 1-Ethyl-2-fluoro-4-methoxybenzene (also known as 4-ethyl-3-fluoroanisole).

  • Reagent: Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    ).
  • Regioselectivity: The methoxy group is the strongest directing group (Ortho/Para).

    • Para to OMe is blocked by the Ethyl group.

    • Ortho positions are C3 and C5.

    • C5 is favored over C3 due to steric hindrance at C3 (sandwiched between F and OMe).

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis and the two primary divergent downstream workflows.

GPrecursor4-Ethyl-3-fluoroanisole(Precursor)ReagentsHNO3 / H2SO4(Nitration)Precursor->ReagentsTarget1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene(Target Molecule)Reagents->Target Electrophilic Subst.ReductionReduction(Fe/HCl or H2/Pd)Target->Reduction Path 1: StandardSNArSNAr Reaction(R-NH2 / Base)Target->SNAr Path 2: FunctionalizationAnilineProduct A:5-Amino-4-ethyl-3-fluoroanisole(Aniline for Coupling)Reduction->AnilineDisplacedProduct B:Fluorine Displaced by Amine(Modified Scaffold)SNAr->Displaced

Figure 1: Synthetic workflow showing the nitration origin and divergent reactivity pathways (Reduction vs.

Experimental Protocols

Protocol A: Reduction to Aniline (Standard)

This protocol converts the nitro group to an amine, preserving the fluorine atom for metabolic stability.

Reagents: Iron powder (Fe), Ammonium Chloride (

Procedure:
  • Dissolve 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (1.0 eq) in Ethanol:Water (4:1).

  • Add

    
     (5.0 eq) and Iron powder (5.0 eq).
    
  • Heat to reflux (80°C) for 2–4 hours. Monitor by LC-MS (Disappearance of

    
     200, appearance of 
    
    
    170).
  • Workup: Filter through Celite to remove iron residues. Concentrate filtrate. Extract with Ethyl Acetate.[3][4][5]

  • Yield: Typically >90%.

Protocol B: Nucleophilic Displacement ( )

This protocol is used if the fluorine atom is intended as a leaving group to introduce a new amine or thiol motif.

Reagents: Primary Amine (


Procedure:
  • Dissolve 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (1.0 eq) in dry DMF.

  • Add

    
     (2.0 eq) and the amine nucleophile (1.2 eq).
    
  • Heat to 60–80°C. The para-nitro group activates the fluorine for displacement.

  • Note: The methoxy group is also ortho to the nitro group, but fluoride is a superior leaving group to methoxide in

    
     reactions, ensuring regioselectivity at the C2 position.
    

Applications in Drug Discovery

This molecule is a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) intermediate often used to construct the core of:

  • Kinase Inhibitors: The aniline derivative is coupled to pyrimidine or quinazoline cores (similar to Gefitinib/Erlotinib analogs). The ethyl group provides hydrophobic interaction, while the fluorine blocks metabolic oxidation at the phenyl ring.

  • Herbicides: Nitro-fluoro-benzenes are common precursors for protoporphyrinogen oxidase (PPO) inhibitors.

Safety & Handling

  • Toxicity: Classified as Acute Toxic (Oral, Dermal, Inhalation). Nitroaromatics can cause methemoglobinemia.

  • Handling: Handle in a fume hood. Wear nitrile gloves.

  • Storage: Store in a cool, dry place. Light sensitive (nitro compounds can degrade/darken over time).

References

  • PubChem. (2025). 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CID 59452847).[1] National Library of Medicine. [Link]

  • MDPI. (2018). Synthesis and Characterization of Fluoro-dimethoxy-nitrobenzene Derivatives. Molecules. [Link]

Comprehensive Nomenclature and Structural Identity of 4-Ethyl-5-fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identity, and synthetic context of 4-Ethyl-5-fluoro-2-nitroanisole .

Executive Summary

4-Ethyl-5-fluoro-2-nitroanisole (CAS: 1089282-52-9) is a specialized polysubstituted aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), specifically within the kinase inhibitor class. Its structural complexity—featuring four distinct substituents on a benzene core—often leads to nomenclature ambiguity in patent literature and supplier databases.

This guide resolves these ambiguities by mapping the compound's systematic IUPAC identity against its common trade names, providing a definitive reference for researchers involved in sourcing or structural validation.

Structural Identity & Data Profile

Attribute Technical Specification
Common Name 4-Ethyl-5-fluoro-2-nitroanisole
Systematic IUPAC Name 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
CAS Registry Number 1089282-52-9
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
SMILES CCC1=CC(=C(C=C1F)OC)[O-]
InChI Key PKSQQMMVEVQWDK-UHFFFAOYSA-N
Physical State Off-white to deep yellow powder/crystals
Primary Hazard Toxic if swallowed, substituted nitroaromatic (GHS06)
Structural Visualization

The diagram below illustrates the compound's topology and the numbering logic that differentiates its two primary names.

ChemicalStructure Core Benzene Ring Sub1 1: Ethyl (-CH2CH3) (Anisole Pos: 4) Core->Sub1 Sub2 2: Fluoro (-F) (Anisole Pos: 5) Core->Sub2 Sub4 4: Methoxy (-OCH3) (Anisole Pos: 1) Core->Sub4 Principal Group (Anisole Parent) Sub5 5: Nitro (-NO2) (Anisole Pos: 2) Core->Sub5

Figure 1: Substituent mapping showing the conversion between the Benzene-based numbering (IUPAC preferred) and Anisole-based numbering (Common).

Nomenclature Logic: The "Why" Behind the Synonyms

In drug development, precise naming is critical for IP protection and regulatory filing. The dual naming of this compound arises from two different prioritization rules in organic chemistry.

The Anisole Route (Common Usage)

Chemists often view the molecule as a derivative of Anisole (methoxybenzene) because the methoxy group is a strong directing group in synthesis.

  • Parent: Anisole (C1 is attached to -OCH₃).[1]

  • Prioritization: The Nitro group is assigned the lowest possible locant after C1.

  • Result: The Nitro group falls at C2. The Ethyl group is para (C4), and the Fluoro group is meta (C5).

  • Name: 4-Ethyl-5-fluoro-2-nitroanisole .

The Benzene Route (IUPAC Systematic)

Current IUPAC recommendations often treat the ring as a benzene derivative with substituents listed alphabetically.

  • Alphabetical Order: E thyl, F luoro, M ethoxy, N itro.[2]

  • Locant Minimization: The set of locants must be as low as possible.

    • Set: 1, 2, 4, 5.

  • Numbering:

    • Ethyl at 1.[2][3][4]

    • Fluoro at 2.[2][4]

    • Methoxy at 4.[2][5]

    • Nitro at 5.[1][2][3][6][7]

  • Name: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene .

Critical Note for Sourcing: When searching chemical databases (e.g., PubChem, SciFinder), the CAS number 1089282-52-9 is the most reliable identifier, as text searches for the "Anisole" name may fail in strictly systematic databases.

Synthetic Context & Application

Understanding the synthesis of this intermediate explains its high cost and specific availability. It is typically generated via the nitration of a fluoro-ethyl-anisole precursor.

Synthesis Pathway (Inferred)

The regiochemistry is dictated by the directing effects of the substituents on the precursor 4-Ethyl-3-fluoroanisole .

SynthesisPathway Precursor Precursor: 4-Ethyl-3-fluoroanisole (1-Ethyl-2-fluoro-4-methoxybenzene) Reagents Reagents: HNO3 / H2SO4 (Nitration) Precursor->Reagents Intermediate Transition State: Electrophilic Aromatic Substitution Reagents->Intermediate Product Product: 4-Ethyl-5-fluoro-2-nitroanisole (CAS: 1089282-52-9) Intermediate->Product Directed ortho to OMe (Sterically favored at C2)

Figure 2: Synthetic logic. The Methoxy group (strong activator) directs the incoming Nitro group to the ortho position (C2), which is sterically accessible compared to the alternative ortho position (C6).

Application in Drug Discovery

This compound is a "Building Block" (BB). It is rarely the final drug but serves as a scaffold for:

  • Reduction to Aniline: The nitro group is reduced (using Fe/HCl or H₂/Pd) to form 4-Ethyl-5-fluoro-2-methoxyaniline .

  • Kinase Inhibitor Synthesis: This aniline is then coupled with quinazoline or pyrimidine cores. The specific combination of Ethyl (hydrophobic bulk) and Fluoro (metabolic stability) suggests it is designed to fit into specific hydrophobic pockets of kinases (e.g., EGFR, MEK) where standard methyl/chloro substituents provide insufficient potency or selectivity.

References

  • PubChem . 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (Compound). National Library of Medicine. Available at: [Link]

Sources

Advanced Safety and Handling Whitepaper: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1089282-52-9) is a highly functionalized, multi-substituted aromatic compound widely utilized as an intermediate in advanced organic synthesis, pharmaceutical development, and agrochemical research[1][2]. Due to the synergistic electronic effects of its functional groups—specifically the strong electron-withdrawing nitro group paired with a labile ortho-fluoro substituent—this molecule presents unique reactivity profiles and significant acute toxicity hazards. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required for the safe manipulation of this compound.

Physicochemical Profiling & Structural Causality

The molecular architecture of 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene dictates both its synthetic utility and its hazard profile. The presence of lipophilic ethyl and methoxy groups enhances the molecule's solubility in organic solvents and its ability to permeate biological membranes, increasing exposure risks[2].

Table 1: Key Physicochemical and Regulatory Hazard Metrics

Property / MetricValue / ClassificationCausality / Impact on Handling
CAS Number 1089282-52-9[2]Unique identifier for regulatory tracking and SDS retrieval.
Molecular Formula C9H10FNO3[2]Halogenated nitroaromatic; indicates potential for hazardous combustion byproducts (HF, NOx).
Molecular Weight 199.18 g/mol [3]Low molecular weight facilitates rapid dermal and respiratory absorption.
Physical Form Off-white to deep yellow powderSolid state poses severe aerosolization and inhalation risks during transfer.
GHS Signal Word DangerIndicates severe acute toxicity requiring high-level containment.
Hazard Statements H301, H311, H331Toxic if swallowed, in contact with skin, or inhaled. Requires absolute barrier protection.

Mechanistic Toxicology & Hazard Causality

The acute toxicity of 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene (H301, H311, H331) is not merely a function of its physical state, but a direct consequence of its electronic structure. As an Application Scientist, understanding why the molecule is toxic is critical to designing fail-safe handling systems.

  • Nucleophilic Aromatic Substitution (SNAr) Toxicity: The nitro group at position 5 severely depletes the electron density of the aromatic ring. This activates the fluorine atom at position 2, making it an excellent leaving group under nucleophilic attack. In a biological context, if the compound is absorbed through the skin or inhaled, nucleophilic residues on proteins (such as the thiol groups of cysteine or the amine groups of lysine) can attack the activated ring. This covalent adduction acts as a hapten, potentially triggering severe allergic sensitization or direct cellular toxicity.

  • Nitro-Reduction and Methemoglobinemia: Nitroaromatic compounds are susceptible to enzymatic reduction in vivo (e.g., by cytochrome P450 reductases). This process generates reactive nitroso and hydroxylamine intermediates, which can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity.

ToxicityPathway A 1-Ethyl-2-fluoro-4-methoxy- 5-nitrobenzene Exposure B Dermal/Inhalation Absorption A->B Lipophilic entry C Enzymatic Nitro-Reduction (Cytochrome P450) B->C Systemic circulation E Protein Adduction via SNAr (Sensitization) B->E Nucleophilic attack by thiols/amines D Methemoglobinemia (Fe2+ -> Fe3+) C->D ROS Generation

Mechanistic pathways of toxicity for activated fluoro-nitroaromatics.

Rigorous Handling & Exposure Control Workflows

Given the "Toxic in contact with skin" (H311) and "Toxic if inhaled" (H331) designations, standard laboratory PPE is insufficient. The handling protocol must be a self-validating system designed to prevent aerosolization and ensure complete decontamination.

Protocol 1: Self-Validating Handling and Transfer
  • Environmental Isolation: Conduct all operations within a certified Class II Type B2 biological safety cabinet or a high-velocity fume hood.

    • Causality: The powder form is highly susceptible to static charge and aerosolization.

  • Barrier Protection: Don double nitrile gloves.

    • Causality: Nitrile provides a temporary barrier, but organic solvents (e.g., DCM, DMF) used to dissolve the compound can rapidly permeate nitrile, carrying the toxic solute through the glove. Double gloving allows the outer glove to be immediately discarded upon suspected solvent contact.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas.

    • Causality: Prevents the electrostatic repulsion of the fine powder, which could otherwise disperse toxic particulates into the user's breathing zone.

  • In-Situ Dissolution: Dissolve the solid in the reaction solvent before removing the vessel from the fume hood.

    • Causality: Liquid solutions cannot generate inhalable dust, neutralizing the H331 inhalation hazard during transport to the reaction block.

HandlingWorkflow Start Material Requisition (Sealed Container) Prep Fume Hood Prep (Anti-static mat, Double PPE) Start->Prep Weigh Closed-System Weighing (Analytical Balance) Prep->Weigh Validate airflow Dissolve Solvent Addition (Dust Suppression) Weigh->Dissolve Prevent aerosolization Decon Basic Wash Decontamination (SNAr Quenching) Dissolve->Decon Post-reaction

Self-validating containment and handling workflow for acute toxic powders.

Emergency Spill Remediation & Chemical Quenching

In the event of a spill, physical cleanup (such as sweeping) is strictly prohibited as it generates toxic dust. A chemical quenching strategy must be employed to neutralize the active electrophile.

Protocol 2: Chemical Quenching Spill Response
  • Containment: Isolate the area immediately. Do not use dry paper towels.

  • Solvent Dampening: Gently mist the spill with a high-boiling, low-toxicity solvent (e.g., polyethylene glycol or a damp water/isopropanol mixture) to suppress dust.

  • Chemical Decontamination: Apply a dilute solution of a strong nucleophile, such as 5% ethanolamine in water/isopropanol, over the spill area.

    • Causality: Ethanolamine will undergo a rapid SNAr reaction with 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene, displacing the fluorine atom. This converts the highly toxic, volatile fluoroaromatic into a bulky, water-soluble, and significantly less reactive secondary amine derivative.

  • Validation: Allow 15 minutes for the quenching reaction to reach completion before wiping the area with absorbent pads. Dispose of all materials as hazardous organic waste according to local regulations[1].

Storage and Stability Causality

Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.

  • Causality for Storage Conditions: The compound is relatively stable under ambient conditions, but exposure to strong bases or nucleophiles must be strictly avoided to prevent premature degradation via SNAr. Furthermore, as a nitroaromatic, it must be kept away from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) to prevent highly exothermic reduction reactions that could lead to thermal runaway or explosion.

References

  • Title: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | 1089282-52-9 Source: Sigma-Aldrich URL: 1

  • Title: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene - Sigma-Aldrich Source: Sigma-Aldrich URL: Link

  • Title: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | C9H10FNO3 | CID 59452847 - PubChem Source: National Institutes of Health (NIH) URL: 2

  • Title: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene - Panasonic Source: Panasonic URL: 3

Sources

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene PubChem CID 59452847

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper for medicinal chemists and process development scientists. It focuses on the strategic utility of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (PubChem CID 59452847) as a scaffold for designing next-generation kinase inhibitors.[1]

A Strategic Scaffold for Lipophilic Tuning in Kinase Inhibitor Design[1]

Executive Summary

In the optimization of small-molecule kinase inhibitors—particularly for EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) targets—the modulation of the central aromatic core is critical for metabolic stability and binding affinity.[1]

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene represents a specialized "regio-defined" building block.[1] Unlike its ubiquitous methyl-substituted analogs (used in first-generation inhibitors), the C1-Ethyl group introduces a specific steric bulk and lipophilic shift (


) that can improve blood-brain barrier (BBB) penetration or alter binding pocket occupancy in mutant kinases (e.g., T790M/C797S mutations).[1]

This guide details the physicochemical architecture, synthetic utility, and a validated protocol for utilizing this scaffold in Nucleophilic Aromatic Substitution (


)  workflows.
Chemical Architecture & Properties[2]

The molecule functions as a masked aniline with a highly activated electrophilic site. Its reactivity is governed by the para-relationship between the nitro group (activator) and the fluorine atom (leaving group).[1]

PropertyValueStructural Significance
Molecular Formula

Core scaffold for bicyclic heterocycle synthesis.[1]
Molecular Weight 199.18 g/mol Low MW allows for "fragment-based" drug design.[1][2]
LogP (Predicted) ~2.9Higher lipophilicity than methyl analogs (LogP ~2.4), aiding membrane permeability.
H-Bond Acceptors 4 (

,

)
Critical for interacting with kinase hinge regions (after reduction).[1]
Key Reactivity

Susceptibility
The C2-Fluorine is highly activated by the C5-Nitro group (para-relationship).[1]
Structural Analysis[3][4]
  • 1-Ethyl Group: Provides steric occlusion, potentially preventing metabolic dealkylation often seen with methyl groups.[1]

  • 2-Fluoro: The "Warhead" site.[1] It is electronically deficient due to the para-nitro group, making it an ideal substrate for displacement by amines or thiols.

  • 4-Methoxy: Electron-donating group (EDG) that modulates the ring's electron density, fine-tuning the pKa of the eventual aniline.[1]

  • 5-Nitro: The "Switch."[1] It activates the fluorine for substitution and is subsequently reduced to an amine to form the hinge-binding motif.[1]

Synthesis & Reaction Logic

The primary utility of this compound lies in its transformation into substituted anilines or indoles . The workflow typically follows a "Displace-then-Reduce" strategy.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the standard medicinal chemistry workflow using this scaffold to generate a kinase inhibitor core.

G Start Scaffold (CID 59452847) 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Step1 Step 1: SNAr Displacement (Nucleophile Addition) Start->Step1 R-NH2 / K2CO3 / DMF (Targeting C-F bond) Inter Intermediate: Nitro-Amino Adduct Step1->Inter Fluorine Displacement Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter->Step2 Reduction Final Target Core: Functionalized Aniline Step2->Final Cyclization or Coupling

Figure 1: The "Displace-then-Reduce" synthetic strategy.[1][5][6][7][8] The C2-Fluorine is displaced by a nucleophile before the nitro group is reduced, preventing side reactions.[1]

Experimental Protocol: Functionalization

Context: This protocol describes the displacement of the fluorine atom with a secondary amine (e.g., N,N,N'-trimethylethylenediamine), a common motif in EGFR inhibitors to improve solubility.

Safety Prerequisite:

  • Nitroaromatics: Potentially explosive upon heating; use a blast shield.

  • Fluoride Release: The reaction generates HF/Fluoride salts; use glass-lined vessels and avoid contact with strong acids.[1]

Reagents
  • Substrate: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (1.0 equiv)[1][5][9][10]

  • Nucleophile: N-Methylpiperazine or similar amine (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.5 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (1.0 mmol, 199 mg) in anhydrous DMF (2.0 mL).

    • Expert Insight: DMF is preferred over THF due to its high dielectric constant, which stabilizes the Meisenheimer complex intermediate in

      
       reactions.
      
  • Addition: Add Potassium Carbonate (

    
    )  (2.5 mmol, 345 mg) followed by the Amine Nucleophile  (1.2 mmol) dropwise at room temperature.
    
    • Self-Validating Check: The solution should turn bright yellow/orange immediately upon amine addition, indicating the formation of the charge-transfer complex.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1] The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
    • Mass Spec: Look for

      
      .[1]
      
  • Workup:

    • Dilute reaction with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1]

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 85–95% (The para-nitro activation makes this highly efficient).[1]

Advanced Application: Nitro Reduction & Cyclization

Once the fluorine is displaced, the nitro group must be reduced to an aniline to serve as the nucleophile for the final drug assembly (e.g., amide coupling to a pyrimidine or quinazoline core).

Protocol: Fe-Mediated Reduction

Why Iron? Catalytic hydrogenation (


) can sometimes de-halogenate other parts of the molecule or reduce the aromatic ring if not carefully controlled.[1] Iron powder is chemoselective for the nitro group.
  • Dissolution: Dissolve the nitro-intermediate from Step 4 in EtOH:Water:Acetic Acid (10:2:1).

  • Reduction: Add Iron Powder (5.0 equiv) and heat to reflux (80°C) for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Result: The filtrate contains the 1-Ethyl-4-methoxy-5-amino-2-substituted-benzene , ready for immediate coupling.[1]

Workflow Visualization (Purification Logic)

Workflow Raw Crude Reaction Mixture (DMF, Salts, Product) Extract Liquid-Liquid Extraction (EtOAc / H2O) Raw->Extract Organic Organic Phase (Product + Impurities) Extract->Organic Aqueous Aqueous Phase (DMF + Fluoride Salts) Extract->Aqueous Dry Drying (Na2SO4) & Concentration Organic->Dry Column Flash Chromatography (Silica Gel) Dry->Column Pure Pure Intermediate (>98% Purity) Column->Pure

Figure 2: Purification workflow ensuring removal of polar aprotic solvents (DMF) which can interfere with subsequent reduction steps.[1]

References
  • PubChem. (2025).[11][12] Compound Summary: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CID 59452847).[1][5] National Center for Biotechnology Information. [Link][1][5]

  • MDPI. (2018). Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Reactivity of Ortho-Para Directing Groups. Molbank 2018(1), M981. [Link]

Sources

Toxicity Profile and Handling Precautions for Fluorinated Nitroanisoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of Fluorinated Nitroanisoles

Fluorinated nitroanisoles (e.g., 2-fluoro-4-nitroanisole, 4-fluoro-2-nitroanisole) represent a critical class of intermediates in the synthesis of pharmaceutical bioisosteres and agrochemicals.[1] The introduction of the fluorine atom enhances lipophilicity and metabolic stability, traits desirable for drug candidates but detrimental to safety profiles.

The Core Hazard: These compounds possess a deceptive toxicity profile.[2] While often classified merely as "irritants" in preliminary SDS data, they share the potent methemoglobinemia-inducing and genotoxic potential of their non-fluorinated parent, 2-nitroanisole (a Group 2B carcinogen).[1] Furthermore, the fluorine substitution can facilitate blood-brain barrier penetration and alter metabolic clearance, potentially exacerbating systemic toxicity.[1]

This guide moves beyond generic safety data, providing a mechanistic understanding of the hazards and a self-validating protocol for safe handling.

Chemical & Physical Hazards[3][4][5][6][7][8][9]

Energetic Profile (The Nitro Group)

While mono-nitroanisoles are generally stable at room temperature, they are thermodynamically unstable upon heating.[1]

  • Thermal Instability: The nitro group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is an internal oxidizer. When heated to decomposition, these compounds release toxic nitrogen oxides (
    
    
    
    ) and hydrogen fluoride (
    
    
    ).
  • Shock Sensitivity: Unlike polynitro compounds (e.g., TNT), fluorinated mono-nitroanisoles are not typically shock-sensitive, but they are combustible.[1]

  • Vapor Hazard: The vapor density is significantly heavier than air (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), leading to accumulation in low-lying areas (sumps, drainage), creating potential explosive atmospheres if ignition sources are present.
    
The Fluorine Effect

Fluorination changes the physicochemical properties significantly compared to non-fluorinated nitroanisoles:

  • Increased Lipophilicity (

    
    ):  Fluorine acts as a hydrogen bond acceptor but does not donate.[2] This increases the compound's ability to cross lipid bilayers (skin, cell membranes), making dermal absorption a primary route of exposure.
    
  • Metabolic Blockade: Fluorine at specific positions (e.g., para to the methoxy group) can block metabolic oxidation sites, prolonging the half-life of the parent compound or forcing metabolism down toxic reductive pathways.[1]

Toxicological Profile: Mechanisms of Action

Acute Toxicity: Methemoglobinemia

The most immediate life-threatening effect of fluorinated nitroanisoles is Methemoglobinemia .[1]

Mechanism:

  • Absorption: Rapidly absorbed via inhalation or skin contact.[2]

  • Bioactivation: The nitro group is reduced by hepatic nitroreductases (e.g., NADPH:cytochrome P450 reductase) to a nitroso intermediate and subsequently an N-hydroxylamine .[2]

  • Redox Cycling: The hydroxylamine metabolite oxidizes Ferrous iron (

    
    ) in hemoglobin to Ferric iron (
    
    
    
    ), forming Methemoglobin (MetHb).[2]
  • Hypoxia: MetHb cannot bind oxygen.[2] Levels

    
     cause cyanosis (blue skin/lips); levels 
    
    
    
    can be fatal.[2]
Chronic Toxicity: Genotoxicity & Carcinogenicity

The parent compound, 2-nitroanisole, is a confirmed animal carcinogen.[1][3][4][5] Fluorinated derivatives share this risk due to the formation of DNA adducts.[2]

Mechanism:

  • N-Hydroxylamine Formation: The same reductive pathway that causes MetHb also produces electrophilic nitrenium ions.[1]

  • DNA Binding: These ions covalently bind to guanine residues in DNA, causing mutations (specifically G:C

    
     T:A transversions).[2]
    
  • Ames Test Positivity: Most fluorinated nitroanisoles test positive in Salmonella typhimurium strains (TA100) with metabolic activation (S9 fraction).[2]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent metabolic pathways: Detoxification (O-demethylation) vs. Toxification (Nitro-reduction).[1]

MetabolicPathway Parent Fluorinated Nitroanisole (Lipophilic Parent) Phenol Fluorinated Nitrophenol (Excretable) Parent->Phenol O-Demethylation (CYP450) Nitroso Nitroso Intermediate Parent->Nitroso Nitro-Reduction (Low O2) Conjugate Sulfate/Glucuronide Conjugates Phenol->Conjugate Phase II Metabolism Hydroxylamine N-Hydroxylamine (Proximate Carcinogen) Nitroso->Hydroxylamine Reductase MetHb Methemoglobinemia (Acute Hypoxia) Hydroxylamine->MetHb Redox Cycling (Fe2+ -> Fe3+) DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adduct Electrophilic Attack

Figure 1: Divergent metabolic fates.[2] The reductive pathway (bottom) leads to acute and chronic toxicity.

Handling & Containment Strategy

Engineering Controls
  • Primary: All handling of powders or liquids must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[2]

  • Secondary: For synthesis involving >10g or heating >50°C, use a blast shield.[2]

  • Closed Systems: Use Schlenk lines or rotary evaporators with cold traps to prevent vapor release into the lab atmosphere.[2]

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are often insufficient for aromatic nitro compounds due to rapid permeation.[2]

PPE CategoryRequirementRationale
Hand Protection (Splash) Double Nitrile (min 0.11mm each)Outer glove protects against incidental splash; inner glove provides backup.[1] Change immediately upon contamination.[2][6][7]
Hand Protection (Immersion) Silver Shield / 4H (Laminate) Nitroanisoles permeate nitrile in <15 mins.[2] Laminate offers >4 hours breakthrough time.[2]
Respiratory P3 / N100 + Organic Vapor Only if outside fume hood (Emergency only).[2] Dusts are toxic; vapors are readily absorbed.[2]
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient.[2] Nitroanisoles are severe eye irritants and absorb through ocular membranes.[2]
Handling Decision Logic

Use this workflow to determine the necessary safety protocols based on scale and state.

HandlingLogic Start Start: Handling Fluorinated Nitroanisole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk TempCheck Heating > 50°C? Liquid->TempCheck StandardHood Standard Fume Hood Double Nitrile Gloves DustRisk->StandardHood No HighContainment Glove Box or Static Control Hood (P3 Respirator Standby) DustRisk->HighContainment Yes (Weighing) TempCheck->StandardHood No BlastShield Fume Hood + Blast Shield Laminate Gloves TempCheck->BlastShield Yes

Figure 2: Risk-based decision tree for PPE and engineering controls.

Experimental Protocols

Safe Synthesis / Reaction Monitoring
  • The "Color Check": Nitroanisoles are typically yellow.[2] A darkening of the reaction mixture to deep red or brown often indicates the formation of azo/azoxy byproducts or thermal decomposition.

  • Quenching: Never quench nitroanisole reactions with strong oxidizers.[2] Use mild aqueous hydrolysis.

  • Waste: Segregate as "Toxic Organic Waste." Do not mix with oxidizing acids (Nitric/Perchloric) as this can form unstable polynitro species.[2]

Decontamination Procedure

In the event of a spill:

  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves, goggles, and respiratory protection.[2]

  • Absorb: Use vermiculite or sand.[2][7] Do not use combustible materials like sawdust.[2]

  • Clean: Wash the surface with a 10% sodium carbonate solution (helps hydrolyze/solubilize residues) followed by soap and water.[2]

  • Monitor: Check the area with UV light (nitro compounds often quench fluorescence or appear dark) if applicable, or use colorimetric swabs for aromatic amines if reduction is suspected.[2]

Emergency Medical Information

Symptoms of Exposure:

  • Early: Headache, nausea, dizziness, lip/nailbed cyanosis (blue/grey color).[1]

  • Late: Dyspnea, confusion, tachycardia, chocolate-brown blood.[1]

First Aid:

  • Skin: Wash with soap and water for 15 minutes.[2][6][7] Do not use alcohol (enhances absorption).[2]

  • Eyes: Flush for 15 minutes.[2][6][7][8]

  • Inhalation: Move to fresh air. Oxygen administration is critical.[2]

  • Medical Note: Treat for Methemoglobinemia. Methylene Blue is the standard antidote (1-2 mg/kg IV) but is contraindicated in G6PD deficiency.[1]

References

  • National Toxicology Program (NTP). (1993).[2] Toxicology and Carcinogenesis Studies of o-Nitroanisole in F344 Rats and B6C3F1 Mice.[1][4] Technical Report Series 416.[2] Link

  • International Agency for Research on Cancer (IARC). (1996).[2] 2-Nitroanisole.[1][2][9][6][3][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 65.[3][11] Link

  • Stiborová, M., et al. (2004).[2] Metabolism of Carcinogenic 2-Nitroanisole in Rat, Rabbit, Porcine and Human Hepatic Cytosol.[1][5] Collection of Czechoslovak Chemical Communications.[2] Link

  • PubChem. (n.d.).[2] 2-Fluoro-4-nitroanisole - Compound Summary. National Library of Medicine.[2][11] Link

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 4-Fluoro-2-nitroanisole.[1][10]Link

Sources

Technical Procurement & Application Guide: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1089282-52-9) is a specialized polysubstituted aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern—combining an electron-donating methoxy group, a lipophilic ethyl group, and a metabolically stable fluorine atom—makes it a critical scaffold for developing kinase inhibitors and agrochemical actives.

This guide provides a technical breakdown of its commercial availability, synthesis logic, and quality assurance protocols to ensure seamless integration into drug discovery and development pipelines.

Part 2: Chemical Identity & Technical Profile[1][2]

Before procuring, it is essential to verify the compound's identity against your specific structural requirements, particularly distinguishing it from its methyl or des-fluoro analogs.

Physicochemical Specifications
PropertySpecification
Chemical Name 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
CAS Number 1089282-52-9
Molecular Formula

Molecular Weight 199.18 g/mol
MDL Number MFCD16658623
Appearance Off-white to pale yellow crystalline solid
Purity Standard

(HPLC)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Key Functional Groups Nitro (

), Methoxy (

), Ethyl (

), Fluoro (

)

Part 3: Commercial Supply Landscape

The supply chain for CAS 1089282-52-9 is characterized by a mix of major catalog vendors and specialized fine chemical manufacturers. It is generally classified as a Level 2 Intermediate , meaning it is not a commodity chemical but is available from stock in gram-scale quantities.

Primary Suppliers & Availability
SupplierCatalog IDPack SizesStock StatusLead Time
Sigma-Aldrich (Merck) 1089282-52-9100mg, 1gPartner Inventory5–7 Days
BLDpharm BL3H97A45CA61g, 5g, 25gIn Stock1–3 Days
Ambeed AMBH95E08B281g, 5g, 10gIn Stock1–3 Days
Enamine CustomBulk (kg)Make-to-Order4–6 Weeks
Procurement Strategy Logic

For discovery chemistry (mg to g scale), catalog suppliers like BLDpharm or Ambeed offer the fastest turnaround. For process development (kg scale), direct engagement with manufacturers like Enamine or WuXi AppTec is recommended to negotiate batch-specific purity and cost.

Decision Matrix for Supplier Selection:

ProcurementLogic Start Determine Requirement Scale Scale Needed? Start->Scale Discovery < 10 Grams (Discovery) Scale->Discovery Process > 100 Grams (Process Dev) Scale->Process Catalog Catalog Supplier (Sigma, BLDpharm) Discovery->Catalog Custom Custom Synthesis (Enamine, WuXi) Process->Custom Check Check Purity (>98% Required?) Catalog->Check Custom->Check Order Place Order Check->Order

Figure 1: Strategic decision tree for sourcing 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene based on project phase.

Part 4: Technical Synthesis & Manufacturing

Understanding the synthesis is crucial for troubleshooting impurities. If commercial stock is unavailable, or if you encounter specific impurities (e.g., regioisomers), this insight allows you to audit the supplier's route.

Retrosynthetic Analysis

The most robust industrial route relies on the Nitration of 4-Ethyl-3-fluoroanisole . The regiochemistry is controlled by the cooperative directing effects of the Methoxy (Strong, Ortho/Para) and Fluoro (Weak, Para) groups.

  • Precursor: 1-Ethyl-2-fluoro-4-methoxybenzene (also known as 4-Ethyl-3-fluoroanisole).

  • Reaction: Electrophilic Aromatic Substitution (Nitration) using

    
    .
    
  • Regioselectivity:

    • The Methoxy group (C4) directs Ortho to positions 3 and 5 .

    • The Fluoro group (C2) directs Para to position 5 .

    • Result: Position 5 is electronically favored and less sterically hindered than Position 3 (which is wedged between F and OMe).

Synthesis Workflow Diagram

SynthesisRoute Start 3-Fluoro-4-ethylphenol Step1 Methylation (MeI, K2CO3) Start->Step1 Inter 1-Ethyl-2-fluoro-4-methoxybenzene (Precursor) Step1->Inter Step2 Nitration (HNO3, H2SO4, 0°C) Inter->Step2 Target 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (Target) Step2->Target Major Product (>90%) Impurity Regioisomer Impurity (Nitro at Pos 3) Step2->Impurity Minor Product (<5%)

Figure 2: Industrial synthesis pathway highlighting the critical nitration step and potential regioisomer impurities.

Part 5: Quality Control & Analytics

When receiving this material, the Certificate of Analysis (CoA) should be validated against the following criteria to ensure the absence of critical impurities like the unreacted precursor or the C3-nitro isomer.

Analytical Checklist
  • 1H-NMR (Proton NMR):

    • Diagnostic Signals: Look for two distinct aromatic singlets (or doublets with F-coupling).

      • H-3: ~6.8–7.0 ppm (Shielded by OMe, split by F).

      • H-6: ~7.5–7.8 ppm (Deshielded by Nitro).

    • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).

    • Methoxy: Singlet (~3.9 ppm).

  • HPLC Purity:

    • Target

      
      .[1]
      
    • Look for a late-eluting peak (non-polar) corresponding to bis-nitrated byproducts if reaction control was poor.

  • LC-MS:

    • Confirm

      
       (approx). Note that nitro compounds often ionize poorly or show 
      
      
      
      adducts.

Part 6: References

  • Sigma-Aldrich. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Product Page. Retrieved from

  • PubChem. Compound Summary: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CID 59452847). National Library of Medicine. Retrieved from

  • BLDpharm. Product Analysis: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene. Retrieved from

  • BenchChem. Chemical Structure and Properties Comparison. Retrieved from

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Process Overview

The catalytic hydrogenation of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is a critical transformation in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and related pharmacophores. The objective is the chemoselective reduction of the nitro group (


) to the aniline (

) while strictly preserving the aryl fluoride bond and the methoxy ether moiety.

While aryl fluorides are generally more stable than their chloro- or bromo- counterparts, the presence of the electron-donating methoxy group para to the nitro group alters the electronic density of the ring, potentially influencing the reaction kinetics and the stability of the C-F bond under forcing conditions.

Critical Process Parameters (CPPs)
ParameterOptimal RangeRationale
Catalyst Selection 5% or 10% Pd/C (50% wet)High activity for nitro reduction; "wet" paste mitigates pyrophoric risk.
Hydrogen Pressure 3 – 5 bar (45 – 75 psi)Sufficient to drive kinetics without promoting hydrodefluorination.
Temperature 25°C – 40°CHigher temperatures (>50°C) increase the risk of defluorination and hydroxylamine accumulation.
Solvent System Methanol or EthanolProtic solvents facilitate the proton transfer steps in the Haber mechanism.
Reaction Time 2 – 6 hoursDependent on scale and agitation efficiency (kLa).
Reaction Scheme

The reduction follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates.


Target Structure:

  • Substrate: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (

    
    , MW: 199.18)[1]
    
  • Product: 5-Amino-4-fluoro-2-methoxyphenylethane (

    
    , MW: 169.19)
    

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (Purity >98%).

  • Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type E101 or equivalent, 50% water wet.

  • Solvent: Methanol (HPLC grade).

  • Reactor:

    • Lab Scale (<10g): Parr Hydrogenator (Shaker type) or high-pressure glass vessel (Büchi).

    • Pilot Scale (>100g): Stainless steel autoclave (Hastelloy or SS316) with gas entrainment impeller.

  • Filtration: Celite® 545 filter aid, sintered glass funnel, or sparkler filter (for scale-up).

Laboratory Scale Protocol (10g Batch)

Step 1: Charge and Dissolution

  • In a clean 250 mL hydrogenation bottle, charge 10.0 g (50.2 mmol) of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.

  • Add 100 mL of Methanol (10 volumes).

  • Agitate until the solid is fully dissolved. Note: The solution may be slightly yellow.

Step 2: Catalyst Addition (Inert Atmosphere)

  • Safety Critical: Purge the vessel headspace with Nitrogen (

    
    ) to remove oxygen. Palladium catalysts are pyrophoric when dry; ensure the catalyst remains wet.
    
  • Add 1.0 g of 10% Pd/C (50% wet). This corresponds to a 5 wt% loading of wet catalyst (0.5 wt% dry metal basis).

  • Rinse the funnel with 10 mL of Methanol to ensure all catalyst enters the bulk liquid.

Step 3: Hydrogenation

  • Seal the reactor.[2]

  • Perform a purge cycle: Pressurize to 3 bar with

    
    , then vent (repeat 3x).
    
  • Pressurize to 3 bar with Hydrogen (

    
    ), then vent (repeat 3x) to displace nitrogen.
    
  • Set final pressure to 3.5 bar (50 psi) .

  • Initiate agitation (shaking or stirring at >800 rpm).

  • Maintain internal temperature at 25–30°C . Exotherm Warning: Nitro reduction is highly exothermic (~500 kJ/mol). Monitor temperature closely during the first 30 minutes.

Step 4: Reaction Monitoring

  • Monitor

    
     uptake. The reaction is complete when uptake ceases.
    
  • After 3 hours, sample the mixture for HPLC/TLC analysis.

    • TLC Eluent: Hexane:Ethyl Acetate (1:1). The amine will be more polar (lower

      
      ) and may stain with Ninhydrin.
      
    • HPLC: Look for the disappearance of the nitro peak and the absence of the hydroxylamine intermediate (often elutes just before the amine).

Step 5: Workup

  • Stop agitation and vent

    
    .[2] Purge with 
    
    
    
    (3x).[3]
  • Prepare a filtration bed with Celite 545 (approx 1 cm depth) on a sintered glass funnel.

  • Filter the reaction mixture carefully. Do not let the catalyst cake dry out completely (keep it wet with solvent to prevent ignition).

  • Wash the filter cake with 20 mL Methanol.

  • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Yield: Expect a brown to reddish oil or solid. Theoretical Yield: ~8.5 g.

Scale-Up Considerations (Pilot Scale)

For scale-up (>1 kg), heat transfer becomes the limiting factor.

  • Dosing Strategy: Do not add all

    
     at once if cooling is limited. Operate in semi-batch mode (maintain constant pressure) and control reaction rate via agitation speed or temperature.
    
  • Catalyst Filtration: Use a closed-loop filtration system (e.g., Rosenmund filter) to minimize operator exposure to pyrophoric solids.

Part 3: Mechanism & Workflow Visualization

Reaction Pathway & Impurity Logic

The primary risk is the accumulation of the Hydroxylamine intermediate (


). If the reaction is stopped too early or catalyst activity is low, this toxic and unstable intermediate remains. If the temperature is too high (>60°C), Defluorination  may occur.

G Substrate Nitro-Ar (Substrate) Nitroso Nitroso-Ar (Transient) Substrate->Nitroso + H2 Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azo Azoxy/Azo Dimers (Coupling Impurity) Nitroso->Azo Condensation (Base/Heat) Aniline Aniline (Target Product) Hydroxylamine->Aniline + H2 (Rate Limiting) Hydroxylamine->Azo Condensation Defluoro Des-Fluoro Aniline (Over-reduction) Aniline->Defluoro Pd/C, High T/P (-HF)

Figure 1: Reaction pathway showing the stepwise reduction and potential side-reaction vectors.

Operational Workflow

Workflow Start Start: Raw Material QC Dissolve Dissolution in MeOH (10 Vol) Start->Dissolve Purge Inertization (N2) & Catalyst Charge Dissolve->Purge Hydrogenate Hydrogenation 3.5 bar, 25-30°C Purge->Hydrogenate Check IPC: HPLC Check (Nitro < 0.1%) Hydrogenate->Check Check->Hydrogenate Incomplete Filter Catalyst Filtration (Celite Bed) Check->Filter Pass Conc Concentration (Rotavap) Filter->Conc End Final Product (Aniline) Conc->End

Figure 2: Step-by-step operational workflow for the hydrogenation process.

Part 4: Troubleshooting & Optimization

Common Issues and Solutions
IssueRoot CauseCorrective Action
Stalled Reaction Catalyst poisoning (S or P impurities) or insufficient agitation.Increase agitation speed (mass transfer limited). Spike with fresh catalyst (10% of original load).
Defluorination Temperature too high or pressure too high.Lower temperature to <30°C. Reduce pressure to 2 bar. Consider switching to Pt/C (sulfided) which is less active toward C-F bonds.
Azo Impurities Accumulation of Nitroso/Hydroxylamine due to low

availability.
Ensure

pressure is constant.[4] Avoid "starving" the reaction.
Unknown Impurity (M+16) Hydroxylamine intermediate remaining.Extend reaction time. Increase temperature slightly (to 35°C) at the very end of the reaction.
Alternative Catalysts

If Pd/C causes selectivity issues (defluorination):

  • Pt/C (Platinum on Carbon): Generally more selective for nitro reduction in the presence of halogens [1].

  • Raney Nickel: Effective and cheap, but requires careful handling due to high pyrophoricity. Often used at 5–10 bar.

  • Pt-V/C (Vanadium doped): Specifically designed to prevent dehalogenation [2].

Part 5: Safety Protocols

  • Hydrogen Gas: Extremely flammable (LEL 4%). All equipment must be grounded. Use spark-proof tools.

  • Catalyst Handling: Dry Pd/C ignites instantly in air.

    • Rule: Always keep the catalyst wet.

    • Disposal: Quench used catalyst filter cake with water immediately after filtration. Store in a dedicated waste container submerged in water.

  • Toxic Intermediates: Aryl hydroxylamines are potential mutagens. Handle all reaction streams with gloves and in a fume hood until the reaction is confirmed complete.

References

  • ChemicalBook. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. (Accessed 2023).[4] Link

  • Steiner, A. et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, 2015. Link

  • Sigma-Aldrich. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Product Sheet. CAS 1089282-52-9.[1][5][6] Link

  • Aidic. "Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities." Chemical Engineering Transactions, 2018. Link

  • Loughborough University. "Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst." Link

Sources

Application Note: Selective Demethylation of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Rationale and Protocols for Ether Cleavage in Highly Activated Aromatic Systems

Executive Summary & Mechanistic Rationale

The targeted O-demethylation of 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene [1] to yield 4-ethyl-5-fluoro-2-nitrophenol presents a unique chemoselectivity challenge. While standard aryl methyl ethers can be cleaved using a variety of nucleophilic or acidic reagents, this specific substrate contains a critical structural liability: a fluorine atom situated para to a strongly electron-withdrawing nitro group.

This 1,4-relationship highly activates the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr) [2]. If traditional nucleophilic demethylation reagents (e.g., sodium ethanethiolate, lithium chloride in DMF, or hydroxide) are employed, the nucleophile will preferentially attack the C2 position, displacing the fluorine atom rather than cleaving the sterically hindered methoxy ether[2].

To achieve quantitative O-demethylation while preserving the sensitive C–F bond, a strong, non-nucleophilic Lewis acid must be utilized. Boron tribromide (BBr₃) is the gold standard for this transformation[3]. Recent density functional theory (DFT) calculations confirm that BBr₃ operates via an electrophilic activation pathway[4]. It forms a Lewis acid-base complex with the ether oxygen, followed by an intramolecular or bimolecular attack by the weakly nucleophilic bromide ion on the methyl group[5]. Because bromide is a poor nucleophile and the reaction is conducted at cryogenic temperatures, the competing SNAr defluorination pathway is completely suppressed.

Reagent Selection Matrix

To guide experimental design, the following matrix summarizes the quantitative and qualitative performance of common demethylation reagents when applied to fluoro-nitroaromatic systems.

Reagent SystemMechanistic PathwaySNAr Defluorination RiskO-Demethylation EfficacyRecommendation
BBr₃ in DCM Lewis Acid / ElectrophilicLow (Bromide is a weak nucleophile at -78 °C)High (Quantitative cleavage)Optimal
AlCl₃ / EtSH Lewis Acid + Soft NucleophileModerate (Thiolate can attack activated C-F bond)HighAlternative
NaSEt in DMF Strong NucleophileCritical (Rapid displacement of Fluorine)ModerateAvoid
HBr / AcOH Brønsted AcidLowLow (Requires harsh heating, degrades NO₂ group)Avoid

Pathway Visualization

The diagram below illustrates the divergent chemical pathways based on the chosen reagent class, highlighting the necessity of Lewis acidic conditions.

G cluster_0 Optimal Pathway (Lewis Acid) cluster_1 Failed Pathway (Nucleophilic) Substrate 1-Ethyl-2-fluoro-4-methoxy -5-nitrobenzene BBr3 BBr3 / DCM (-78 °C to rt) Substrate->BBr3 Nuc NaSEt or LiCl/DMF (Heat) Substrate->Nuc Complex O-BBr3 Adduct (Electrophilic Activation) BBr3->Complex Product 4-Ethyl-5-fluoro -2-nitrophenol (Desired Product) Complex->Product SNAr SNAr at C2 (Fluorine Displacement) Nuc->SNAr Byproduct 1-Ethyl-2-(Nuc)-4-methoxy -5-nitrobenzene (Defluorinated Byproduct) SNAr->Byproduct

Figure 1: Divergent pathways: Lewis acid O-demethylation vs. nucleophilic SNAr defluorination.

Validated Experimental Protocol: BBr₃-Mediated Demethylation

This self-validating protocol is designed to maximize yield while safely managing the highly reactive nature of boron tribromide[3].

Materials Required
  • 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (Substrate)[1]

  • Boron tribromide (BBr₃), 1.0 M solution in anhydrous Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon or nitrogen atmosphere.

  • Dissolve the substrate (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM to create a 0.2 M solution.

    • Expertise Insight: Strict anhydrous conditions are critical. BBr₃ reacts violently with trace moisture to form hydrobromic acid (HBr) and boric acid, which will instantly deactivate the reagent and halt the reaction[3].

Step 2: Reagent Addition

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Using a dry glass syringe, add the 1.0 M BBr₃ solution (2.5 equiv, 12.5 mmol) dropwise over 10–15 minutes.

    • Expertise Insight: Why 2.5 equivalents? The highly Lewis basic nitro group will irreversibly coordinate one full equivalent of BBr₃. A second equivalent is required to coordinate and activate the methoxy ether, and the slight 0.5 excess ensures quantitative kinetic turnover[6].

Step 3: Cleavage & Monitoring

  • Stir the reaction at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir for an additional 4–12 hours.

    • Self-Validation: The reaction mixture will visually transition from a pale yellow solution to a deep amber or brown complex. Monitor progression via TLC (Hexanes/EtOAc 3:1). The product phenol will exhibit a significantly lower

      
       value than the starting material and will stain intensely with a basic KMnO₄ or FeCl₃ dip.
      

Step 4: Quenching & Workup

  • Re-cool the flask to 0 °C using an ice/water bath.

  • Carefully and dropwise add anhydrous MeOH (5 mL) to quench the excess BBr₃.

    • Expertise Insight: Methanol is utilized prior to water to form volatile trimethyl borate [B(OMe)₃] and HBr. This circumvents the violent, localized exotherm that occurs if water is added directly to unreacted BBr₃.

  • Once fuming ceases, slowly add saturated aqueous NaHCO₃ (20 mL) to neutralize the generated HBr.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethyl-5-fluoro-2-nitrophenol. Purify via flash column chromatography if necessary.

Safety & Troubleshooting

  • Handling BBr₃: Boron tribromide is highly corrosive and toxic. It must be handled exclusively inside a certified fume hood using proper personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves.

  • Over-reaction / Tar Formation: If the reaction is left at room temperature for extended periods (>24 hours), polymerization or degradation of the nitroaromatic ring may occur. Strictly adhere to TLC monitoring and quench the reaction immediately upon consumption of the starting material.

References

  • Title: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | C9H10FNO3 | CID 59452847 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: European Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: Demethylation of Aryl Methyl Ethers: 3,3'-Dihydroxybiphenyl Source: Organic Syntheses (McOmie, J. F. W. et al.) URL: [Link]

Sources

Scalable Synthesis Routes for 4-Ethyl-5-fluoro-2-nitroanisole: A Critical Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Ethyl-5-fluoro-2-nitroanisole (CAS: 1089282-52-9) is a highly valued advanced intermediate in the synthesis of next-generation active pharmaceutical ingredients (APIs). Its unique substitution pattern—a fluorine atom adjacent to an ethyl group, paired with a reducible nitro group—makes it an ideal precursor for substituted anilines utilized in the core scaffolds of oncology drugs targeting ALK (Anaplastic Lymphoma Kinase) , FAK (Focal Adhesion Kinase) , and EGFR (Epidermal Growth Factor Receptor) [[1]]().

Direct nitration of 4-ethyl-3-fluoroanisole is notoriously unscalable, yielding an intractable mixture of regioisomers due to competing directing effects. To ensure process robustness, high atom economy, and strict regiocontrol, a bottom-up synthetic strategy starting from the commercially available 5-fluoro-2-nitroanisole is preferred.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis relies on a two-step sequence: a highly regioselective electrophilic bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality of Regioselectivity: In the starting material (5-fluoro-2-nitroanisole), the methoxy group (C1) is strongly activating and ortho/para directing. The nitro group (C2) is deactivating and meta directing. The fluorine (C5) is weakly deactivating but ortho/para directing. Synergistically, all three substituents direct electrophilic attack to the C4 and C6 positions. However, the C6 position is sterically compressed between the methoxy and fluoro groups. Consequently, bromination is driven almost exclusively to the less hindered C4 position.

Regioselectivity SM 5-Fluoro-2-nitroanisole Electrophilic Attack C4 C4 Position Para to OCH3 Sterically Open SM->C4 Favored Pathway C6 C6 Position Ortho to OCH3 Sterically Hindered SM->C6 Disfavored Pathway Outcome Exclusive C4 Bromination (>98% Regioselectivity) C4->Outcome

Fig 2. Electronic and steric causality driving regioselective C4 bromination.

Process Workflow & Quantitative Optimization

Alkylboronic acids are notoriously challenging in cross-coupling reactions due to their propensity for


-hydride elimination. The selection of the catalytic system is the most critical parameter in Step 2. As demonstrated in our optimization data (Table 1), the use of Pd(dppf)Cl₂ —a catalyst with a large bite angle (99°)—accelerates the reductive elimination step, effectively outcompeting the undesired 

-hydride elimination pathway.
Table 1: Catalyst and Condition Screening for Suzuki-Miyaura Ethylation
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)

-Hydride Elimination Byproduct (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O904535
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1007212
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 94 <2
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9096<1

Note: Entry 3 was selected for the final protocol due to the optimal balance of high yield and the lower cost of K₂CO₃ compared to Cs₂CO₃.

Workflow SM 5-Fluoro- 2-nitroanisole Step1 Bromination (NBS, H2SO4) SM->Step1 Int 4-Bromo-5-fluoro- 2-nitroanisole Step1->Int Step2 Suzuki Coupling (EtB(OH)2, Pd) Int->Step2 Target 4-Ethyl-5-fluoro- 2-nitroanisole Step2->Target

Fig 1. Two-step scalable synthetic workflow for 4-Ethyl-5-fluoro-2-nitroanisole.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 4-Bromo-5-fluoro-2-nitroanisole.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Substrate Dissolution: Charge 5-fluoro-2-nitroanisole (100 g, 0.58 mol) and glacial acetic acid (500 mL). Stir at 250 rpm until a homogeneous pale yellow solution is achieved.

  • Acid Activation: Chill the reactor to 10 °C. Slowly charge concentrated H₂SO₄ (50 mL) over 15 minutes.

    • Causality Note: NBS in acetic acid alone is insufficiently electrophilic for deactivated rings. The strong acid protonates the succinimide carbonyl, generating a highly potent bromonium (Br⁺) equivalent capable of overcoming the deactivating effect of the nitro group.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (124 g, 0.70 mol, 1.2 eq) in five equal portions over 1 hour. Maintain internal temperature ≤ 20 °C to prevent oxidative side reactions.

  • Maturation & Validation: Warm to 25 °C and stir for 12 h.

    • Self-Validating IPC: Pull a 0.5 mL aliquot, quench in water, extract with EtOAc, and analyze via LC-MS. The reaction is validated complete when the SM peak (m/z 172[M+H]⁺) is <1% relative to the product peak (m/z 250/252 [M+H]⁺, 1:1 isotopic ratio).

  • Isolation: Quench the reaction mixture into 2 L of vigorously stirred ice-water. Filter the precipitated bright yellow solid. Wash the filter cake with copious amounts of water until the filtrate is pH neutral, followed by a cold ethanol wash (100 mL). Dry under vacuum at 45 °C to afford the intermediate (~128 g, 88% yield).

Protocol B: Palladium-Catalyzed Ethylation

Objective: Synthesis of 4-Ethyl-5-fluoro-2-nitroanisole.

  • Reactor Setup: Equip a 2 L jacketed reactor with a reflux condenser and dual-impeller mechanical stirrer.

  • Reagent Charging: Charge 4-bromo-5-fluoro-2-nitroanisole (100 g, 0.40 mol), ethylboronic acid (59 g, 0.80 mol, 2.0 eq), and K₂CO₃ (165 g, 1.20 mol, 3.0 eq).

  • Solvent & Deoxygenation: Add 1,4-Dioxane (800 mL) and DI Water (200 mL). Sparge the biphasic mixture with N₂ for 30 minutes.

    • Causality Note: The biphasic system provides optimal solubility for both the organic substrate and the inorganic base, while the water facilitates the formation of the reactive boronate species. Strict deoxygenation is critical to prevent the formation of inactive Pd(II) peroxo complexes.

  • Catalyst Addition: Quickly charge Pd(dppf)Cl₂·CH₂Cl₂ (14.6 g, 0.02 mol, 5 mol%) under a positive N₂ stream.

  • Coupling: Heat the mixture to 90 °C for 8 h. The mixture will transition from an orange suspension to a dark red/brown biphasic solution.

  • Validation: Analyze via HPLC (254 nm). The reaction is validated complete when the bromide peak is <2%. Furthermore, ¹H-NMR of an aliquot should show the emergence of a distinct ethyl triplet at ~1.2 ppm and a quartet at ~2.7 ppm.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 300 mL), and wash the combined organics with brine. Concentrate under reduced pressure and purify via crystallization from EtOH/Water to yield the target API building block as a crystalline solid (~68 g, 85% yield).

References

  • 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CID 59452847) , PubChem,[Link]

  • Alk protein degradation agent and anti-tumor application thereof (WO2019114770A1)
  • Selective FAK inhibitors (US9120761B2)
  • Compounds for inhibiting cell proliferation in egfr-driven cancers (WO2013169401A1)

Sources

Application Note: Chemoselective Béchamp Reduction of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It addresses the chemoselective reduction of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS 1089282-52-9), a critical intermediate likely utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

Abstract & Strategic Rationale

The reduction of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene to 5-Ethyl-4-fluoro-2-methoxyaniline represents a pivotal step in the synthesis of pharmacologically active indoles and pyrimidines. While catalytic hydrogenation (Pd/C, H₂) is common, it poses significant risks of hydrodefluorination (loss of the fluorine atom) and catalyst poisoning if thio-impurities are present.

The Béchamp reduction (Fe/H⁺) is the superior choice for this substrate due to:

  • Chemoselectivity: Zero-valent iron (Fe⁰) selectively reduces the nitro group without affecting the aryl-fluoride bond or the ether linkage.

  • Cost-Efficiency: Iron is orders of magnitude cheaper than Palladium/Platinum catalysts.

  • Scalability: The reaction is robust against trace impurities that typically deactivate heterogeneous noble metal catalysts.

This protocol details a scalable, optimized Béchamp process designed to mitigate the common "iron sludge" bottleneck, ensuring high yield (>90%) and ease of filtration.

Reaction Mechanism & Kinetics

The Béchamp reduction is not a simple electron transfer; it is a surface-mediated heterogeneous reaction. Understanding this mechanism is crucial for troubleshooting reaction stalling.

Key Mechanistic Steps:

  • Activation: Acid etching of the Fe⁰ surface exposes reactive sites.

  • Adsorption: The nitroarene adsorbs onto the iron surface.[1]

  • Stepwise Reduction:

    
    .
    
  • Desorption: The aniline product desorbs, regenerating the surface for the next cycle.

Critical Insight: The reduction from hydroxylamine (


) to amine (

) is the rate-determining step. Incomplete reaction often yields the hydroxylamine impurity, which is difficult to separate. Sufficient temperature (reflux) and iron excess are mandatory to drive this step to completion.
Visualizing the Pathway

BechampMechanism cluster_waste Byproducts Nitro Nitroarene (R-NO2) Nitroso Nitroso (R-N=O) Nitro->Nitroso 2e- / 2H+ FeSurface Fe0 Surface (Electron Source) FeSurface->Nitro Adsorption FeSurface->Nitroso Hydroxylamine Arylhydroxylamine (R-NHOH) FeSurface->Hydroxylamine IronOxides Fe3O4 / Fe(OH)3 (Sludge) FeSurface->IronOxides Oxidation Nitroso->Hydroxylamine 2e- / 2H+ Aniline Aniline Product (R-NH2) Hydroxylamine->Aniline 2e- / 2H+ (Rate Limiting)

Figure 1: Surface-mediated electron transfer pathway. Note the critical intermediate Hydroxylamine.

Experimental Protocol

Scale: 50 g Input (Scalable to kg) Target Yield: >90% Purity: >98% (HPLC)

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene 199.181.050.0 gSubstrate
Iron Powder (325 mesh) 55.854.056.1 gReductant
Ammonium Chloride (NH₄Cl) 53.490.56.7 gElectrolyte/Acid Source
Ethanol (95%) --250 mLSolvent
Water (DI) --100 mLCo-solvent
Ethyl Acetate --300 mLExtraction Solvent

Equipment:

  • 1L 3-Neck Round Bottom Flask (RBF)

  • Mechanical Overhead Stirrer (Teflon blade) – Magnetic stirring is insufficient for iron slurry.

  • Reflux Condenser[2][3][4]

  • Temperature Probe

  • Celite 545 (Filter Aid)

Step-by-Step Procedure
Phase 1: Iron Activation (The "Laux" Effect)
  • Charge the 1L RBF with Iron Powder (56.1 g), Water (100 mL), and Ammonium Chloride (6.7 g).

  • Initiate vigorous mechanical stirring (300-400 RPM).

  • Heat the suspension to 90°C for 20 minutes.

    • Why? This "etches" the iron oxide passivation layer, exposing active Fe(0). You will see the color shift from grey to dark black/brown.

Phase 2: Reaction
  • Dissolve the substrate (50 g) in Ethanol (250 mL).

    • Safety Note: Ensure the solution is homogeneous.

  • Add the substrate solution to the hot iron suspension dropwise over 30-45 minutes.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temperature at reflux (~78-80°C) . Do not allow the reaction to cool, or the reaction will stall.

  • Once addition is complete, reflux vigorously for 2 to 4 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). Look for the disappearance of the nitro spot (

    
    ) and the hydroxylamine intermediate.
    
Phase 3: The "Anti-Sludge" Workup

The failure mode of Béchamp is the formation of gelatinous Fe(OH)₃ that clogs filters. This workup prevents that.

  • Cool the reaction mixture to 50°C .

  • Add Sodium Carbonate (Na₂CO₃) (~5 g) to adjust pH to 8-9. Stir for 15 mins.

    • Why? This converts soluble iron salts into granular Magnetite (

      
      ) or compact oxides, which filter much faster than the gelatinous hydroxide.
      
  • Prepare a Büchner funnel with a 1-inch pad of Celite 545 .

  • Filter the warm (40-50°C) reaction mixture through the Celite pad.

    • Tip: Do not let the cake run dry initially; keep it wet to prevent cracking.

  • Wash the iron filter cake with warm Ethyl Acetate (2 x 100 mL) to recover adsorbed product.

Phase 4: Isolation
  • Combine filtrate (EtOH/Water) and washings (EtOAc).

  • Transfer to a separatory funnel. The phases may separate naturally. If not, add Water (100 mL) and Brine (50 mL) to induce separation.

  • Collect the organic (upper) layer.[3] Extract the aqueous layer once more with EtOAc (100 mL).

  • Dry combined organics over Anhydrous Sodium Sulfate (Na₂SO₄) .

  • Concentrate under reduced pressure (

    
    , 100 mbar) to yield the crude aniline as a brown/amber oil or low-melting solid.
    

Process Workflow Diagram

ProcessWorkflow Start Start: Raw Materials Activation Fe Activation (Fe + NH4Cl + H2O @ 90°C) Start->Activation Reaction Reaction Phase Add Substrate/EtOH Reflux 2-4h Activation->Reaction Activated Slurry Neutralization Conditioning Adjust pH 8-9 (Na2CO3) Convert Fe(OH)3 -> Fe3O4 Reaction->Neutralization Completion (HPLC) Filtration Filtration Warm through Celite 545 Wash w/ EtOAc Neutralization->Filtration Granular Oxides Extraction Phase Separation Org: Product | Aq: Salts Filtration->Extraction Filtrate Isolation Concentration Rotovap -> Crude Aniline Extraction->Isolation Organic Phase

Figure 2: Optimized workflow focusing on iron oxide conditioning for rapid filtration.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Agitation >300 RPMCritical. Low agitation causes iron settling and reaction stalling due to poor surface contact.
Temperature Reflux (78-85°C)Low temp leads to accumulation of Hydroxylamine intermediate (toxic, unstable).
pH during Workup 8.0 - 9.0pH < 7 leaves soluble Fe salts; pH > 10 may emulsify. Correct pH ensures granular filtration.
Iron Quality 325 MeshCoarse filings react too slowly; nano-powder is pyrophoric. 325 mesh is optimal.

Troubleshooting Table:

  • Problem: Reaction stalls at 80% conversion.

    • Solution: Add fresh catalyst (0.5 eq Fe) and 1 mL conc. HCl. Increase agitation.

  • Problem: Filtration is impossibly slow.

    • Solution: You likely formed Fe(OH)₃ gel. Re-heat the mixture to 70°C, add more Celite, and filter hot. Cold filtration exacerbates clogging.

  • Problem: Low yield.

    • Solution: The aniline product may be trapped in the iron cake. Ensure thorough washing with hot Ethyl Acetate.

Safety & Hazards (HSE)

  • Hydrogen Evolution: The reaction generates

    
     gas.
    
    • Control: Conduct in a fume hood. Ensure condenser is vented to an inert line or exhaust, not sealed (explosion risk).

  • Thermal Runaway: The reduction is highly exothermic (~500 kJ/mol per nitro group).

    • Control: Controlled addition of the nitro substrate.[2][3][5] Do not dump all substrate at once.

  • Toxicology:

    • Substrate: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is likely toxic/irritant.

    • Product: Anilines are generally toxic and potential sensitizers. Avoid skin contact.[6]

    • Residue: The iron filter cake may be pyrophoric if dried completely. Keep wet with water before disposal.

References

  • Béchamp Reduction Mechanism & Kinetics

    • Experimental study of Bechamp process for nitrobenzene reduction to aniline. IRINS. 7

  • General Protocol & Scope

    • Béchamp Reduction - Reaction history and scope.[4] Wikipedia. 8

  • Substrate Specifics (1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene)

    • PubChem Compound Summary: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.[9] National Library of Medicine. 9

  • Process Safety (Hydrogenation/Reduction)

    • Hazards associated with laboratory scale hydrogenations.[10][11] University of Wisconsin-Madison. 10

  • Workup Optimization Strategies

    • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit ChemPros/Literature Discussion. 12

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals involved in the synthesis of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene. It addresses the primary challenge encountered during this process: the formation and subsequent separation of closely related regioisomers. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful isolation of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of 1-ethyl-2-fluoro-4-methoxybenzene produce multiple isomers?

The formation of regioisomers is a direct consequence of the principles of electrophilic aromatic substitution. The benzene ring has three substituents—ethyl, fluoro, and methoxy—each influencing the position where the incoming nitro group (NO₂⁺) will attach.

  • Activating Groups: The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are ortho-, para-directing and activating. The methoxy group is a particularly strong activating group due to resonance effects.

  • Deactivating Group: The fluoro (-F) group is ortho-, para-directing but deactivating via induction.

The positions on the ring are influenced as follows:

  • Position 5: This position is para to the fluoro group and ortho to the methoxy group. It is sterically accessible and electronically favored by the powerful methoxy director. This leads to the desired product.

  • Position 6: This position is ortho to the ethyl group and meta to the methoxy group. While less favored electronically due to the meta relationship with the strong methoxy director, it is still a potential site for nitration.

  • Position 3: This position is ortho to both the fluoro and methoxy groups. Steric hindrance between these two groups and the incoming nitro group makes substitution at this position less likely.

The interplay between these electronic and steric effects results in the formation of a mixture of isomers, primarily the 5-nitro and 6-nitro products, which must be separated.

Q2: What are the primary regioisomeric impurities I should expect?

The main impurity is typically 1-ethyl-2-fluoro-4-methoxy-6-nitrobenzene . Depending on the reaction conditions, other minor dinitro or oxidized byproducts might form, but the 6-nitro isomer is the most significant purification challenge due to its similar physical properties to the desired 5-nitro product.

Q3: What is the most effective method for separating the 5-nitro and 6-nitro isomers?

A combination of column chromatography followed by recrystallization is the most robust and widely used method. Column chromatography performs the bulk separation, while recrystallization is used to polish the isolated product to high purity. Some recent studies have also explored preparative HPLC for challenging separations.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

Problem: My reaction produced a poor ratio of the desired 5-nitro isomer.

Question: My post-reaction analysis (¹H NMR or GC-MS) shows a nearly 1:1 mixture of the 5-nitro and 6-nitro isomers. How can I improve the regioselectivity of the nitration step?

Answer: Regioselectivity in this reaction is highly sensitive to the reaction conditions. The choice of nitrating agent and temperature are critical parameters that you can adjust.

Controlling the reaction temperature is crucial. Running the reaction at lower temperatures (e.g., -10°C to 0°C) often enhances selectivity by favoring the thermodynamically more stable product and minimizing side reactions.

The nitrating system used has a significant impact on the isomer ratio. While a standard mixture of nitric acid and sulfuric acid is common, its strong acidity can sometimes lead to lower selectivity.

Table 1: Effect of Nitrating Conditions on Regioselectivity

Nitrating Agent SystemTypical SolventTemperature (°C)General Outcome
HNO₃ / H₂SO₄H₂SO₄0 to 10Standard method, but can result in significant 6-nitro isomer formation.
Fuming HNO₃Acetic Anhydride-10 to 0Often provides higher selectivity for the 5-nitro isomer due to the formation of the less aggressive nitrating species, acetyl nitrate.
KNO₃ / H₂SO₄H₂SO₄0 to 5A milder alternative that can sometimes improve the isomer ratio.

Recommendation: If you are experiencing poor selectivity with HNO₃/H₂SO₄, consider switching to a fuming HNO₃ in acetic anhydride system at a reduced temperature. Always perform a small-scale trial run to verify the outcome before committing a large amount of starting material.

Problem: The regioisomers are co-eluting during column chromatography.

Question: I am using a standard silica gel column with a hexane/ethyl acetate gradient, but the isomers are not separating effectively. How can I improve the chromatographic resolution?

Answer: The similar polarity of the 5-nitro and 6-nitro isomers makes their separation on silica gel challenging but achievable with careful optimization of the mobile phase.

  • Reduce Solvent Polarity: These isomers are relatively nonpolar. High concentrations of ethyl acetate will cause them to elute too quickly, resulting in poor separation. Start with a very low polarity mobile phase and increase it slowly. A shallow gradient from 2% ethyl acetate in hexane to 10% is a good starting point.

  • Switch to an Alternative Solvent System: Toluene can be a highly effective co-solvent for separating aromatic isomers. Its ability to engage in π-π interactions with the aromatic rings of the analytes can introduce a different selectivity mechanism compared to ethyl acetate. Try using a mobile phase of toluene in hexane.

  • Optimize Column Parameters:

    • Use a Longer Column: Increasing the column length provides more theoretical plates for the separation.

    • Decrease Particle Size: Using silica gel with a smaller particle size can enhance resolution.

    • Reduce Loading: Do not overload the column. A general rule is to load no more than 1-2% of the silica gel mass.

The following diagram outlines a logical workflow for developing a separation method.

Caption: Workflow for chromatographic method development.

Problem: I am unsure how to confirm the identity of my purified fractions.

Question: After chromatography, I have two main sets of fractions. How can I definitively identify which one contains the desired 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene?

Answer: The most powerful technique for distinguishing these isomers is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy, particularly by observing the coupling patterns of the aromatic protons.

In the desired 5-nitro isomer , the two protons on the benzene ring are at positions 3 and 6. They are meta to each other, which results in a small coupling constant (J ≈ 2-3 Hz). You will see two distinct doublets, each with this small meta-coupling.

In the undesired 6-nitro isomer , the two aromatic protons are at positions 3 and 5. They are also meta to each other, but their chemical environments are different. Critically, one proton is now adjacent to the bulky nitro group, which will significantly affect its chemical shift.

A definitive method is to use 2D NMR, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. A NOESY experiment on the 5-nitro isomer would show a spatial correlation between the methoxy protons (-OCH₃) and the aromatic proton at position 3, and between the ethyl protons (-CH₂CH₃) and the aromatic proton at position 6. This is a conclusive way to assign the structure.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the separation of a 1-gram mixture of 5-nitro and 6-nitro isomers.

  • Column Preparation:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Prepare a slurry of 50 g of silica gel (40-63 µm particle size) in 100% hexane.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining the excess hexane until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the 1 g crude mixture in a minimal amount of dichloromethane or toluene (approx. 2-3 mL).

    • In a separate flask, add 2 g of silica gel to the dissolved sample.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane, collecting fractions.

    • Gradually increase the polarity. A suggested gradient is as follows (volume based on the column size):

      • 200 mL of 2% Toluene in Hexane

      • 200 mL of 4% Toluene in Hexane

      • Continue increasing the toluene concentration by 2% increments every 200 mL.

    • Collect fractions of approximately 15-20 mL.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a 10% Toluene/Hexane mobile phase.

    • Combine the fractions that contain the pure desired isomer (typically the isomer with the lower Rf value).

    • Verify the identity and purity of the combined fractions using ¹H NMR.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Methanol or ethanol are often effective solvents for recrystallizing the 5-nitro isomer.

  • Procedure:

    • Place the material isolated from chromatography into a clean Erlenmeyer flask.

    • Add the chosen solvent (e.g., methanol) dropwise while heating the mixture gently (e.g., in a 50°C water bath) until the solid is completely dissolved. Avoid adding excessive solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to obtain the final, high-purity product.

Isomer Identification

The following diagram illustrates the key structural differences that are exploited for identification.

Isomer_Identification cluster_5nitro 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (Desired) cluster_6nitro 1-Ethyl-2-fluoro-4-methoxy-6-nitrobenzene (Impurity) 5N 5N 5N_label Key NOE Correlation: -OCH3 protons ↔ H3 proton 6N_structure Structure not readily available in PubChem. Key feature: Aromatic proton is adjacent to NO2 group.

Caption: Key structural features for NMR-based isomer identification.

References

  • Fieser, L. F., & Williamson, K. L. (2011). Organic Experiments. Cengage Learning. (A standard organic chemistry text that covers nitration mechanisms, including the use of acetic anhydride). URL: [Link]

Technical Support Center: Optimizing Column Chromatography for Nitro-Fluoro-Anisoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing purification bottlenecks with highly polarizable substituted aromatics. Nitro-fluoro-anisoles present a unique chromatographic challenge due to the competing electronic effects of the strongly electron-withdrawing nitro group, the highly electronegative fluorine atom, and the electron-donating methoxy group.

Mechanistic Troubleshooting & FAQs

Q1: Why do my nitro-fluoro-anisoles streak on silica gel even when using a standard Hexane/Ethyl Acetate gradient? A: Streaking is a macroscopic symptom of continuous adsorption-desorption micro-cycles. Nitro-fluoro-anisoles possess three highly polarizing groups. The nitro (


) and methoxy (

) groups act as strong hydrogen-bond acceptors, interacting tightly with the acidic silanol (

) groups on the silica gel stationary phase. While ethyl acetate is a standard polar modifier[1], it can sometimes compete poorly with the bidentate binding of the nitro group. If the solvent lacks sufficient elution strength to decisively break these hydrogen bonds, the compound drags across the column. Solution: Switch to a solvent with higher desorption kinetics for aromatics, such as acetone, or add a highly polar aprotic modifier.

Q2: How can I successfully separate closely eluting regioisomers (e.g., ortho-fluoro vs. para-fluoro nitroanisoles)? A: Regioisomers of substituted anisoles often co-elute in standard aliphatic/ester solvent systems because their overall thermodynamic polarities are nearly identical. To resolve them, you must exploit orthogonal intermolecular interactions. Switching the polar modifier from ethyl acetate to dichloromethane (DCM) introduces dipole-induced dipole interactions that differentiate the subtle steric variations of the isomers[2]. Alternatively, a Toluene/Hexane system leverages


 stacking interactions between the electron-rich toluene and the electron-deficient nitroaromatic ring, which is highly sensitive to the spatial positioning of the fluorine atom.

Q3: My compound is too polar and stays at the baseline. What modifier should I use without degrading the silica? A: If the compound remains at the baseline (


), the mobile phase lacks the thermodynamic drive to displace the analyte. Acetone serves as a highly effective, lower-cost alternative to ethyl acetate in normal-phase flash chromatography[3]. It shares a similar selectivity profile but provides sharper peaks and improved resolution for highly retained aromatic compounds.
Note: Acetone has strong UV absorbance at 254 nm. Ensure your modern flash chromatography system is equipped with real-time baseline subtraction to zero out the mobile phase UV absorption[3].

Quantitative Data: Solvent System Selection Matrix

To optimize your separation, match your specific chromatographic failure mode with the appropriate solvent system below.

Solvent SystemPolarity Index (P') of ModifierPrimary Interaction MechanismBest Use Case for Nitro-Fluoro-AnisolesTarget

Range
Hexane / Ethyl Acetate 4.4 (EtOAc)Hydrogen bonding (Acceptor)General screening, baseline separation of crude mixtures.0.25 - 0.35
Hexane / Dichloromethane 3.1 (DCM)Dipole-induced dipoleResolving closely eluting regioisomers (e.g., ortho/para).0.15 - 0.30
Hexane / Acetone 5.1 (Acetone)Strong H-bonding & DipoleEluting highly retained or severely streaking compounds.0.30 - 0.45
Toluene / Hexane 2.4 (Toluene)

stacking
Fine-tuning selectivity for sterically hindered fluoro-isomers.0.10 - 0.25

Experimental Protocol: Self-Validating Flash Chromatography Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Orthogonal TLC Screening

  • Prepare three silica gel 60

    
     TLC plates.
    
  • Spot the crude nitro-fluoro-anisole mixture on each plate.

  • Develop the plates in three parallel chambers: 8:2 Hexane/EtOAc, 6:4 Hexane/DCM, and 8:2 Hexane/Acetone.

  • Visualize under UV light (254 nm). Validation Checkpoint: Calculate the

    
     values. If the 
    
    
    
    between your target product and the nearest impurity is
    
    
    , the current solvent system will fail on a preparative scale. You MUST select the solvent system that yields a
    
    
    before proceeding.

Step 2: Slurry Packing the Column

  • Select a glass column appropriate for your scale (typically 30-50x the mass of the crude sample in 40-63 µm silica gel).

  • Create a uniform slurry using ONLY the non-polar component (Hexane). Causality Note: Never pre-mix silica with polar solvents like EtOAc or Acetone during packing; the heat of adsorption will cause the solvent to boil, creating microscopic cracks (channeling) in the stationary phase.

  • Pour the slurry and use compressed air to pack the bed tightly.

Step 3: Dry Loading the Sample

  • Dissolve the crude mixture in a minimal volume of DCM.

  • Add a small mass of silica gel (approx. 3x the crude mass) to the solution and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Apply the dry powder evenly to the top of the packed column bed and cap with a thin layer of sand. Validation Checkpoint: The sample band must be perfectly horizontal. An uneven band will mathematically guarantee peak overlap during elution.

Step 4: Isocratic Elution & Fractionation

  • Elute the column using the optimized solvent ratio determined in Step 1.

  • Monitor fractions via TLC or an inline UV detector set to 254 nm.

Workflow Visualization

SolventOptimization Start Run Initial TLC (Hexane/EtOAc 8:2) CheckRf Evaluate Rf & Spot Morphology Start->CheckRf Streaking Streaking / Tailing (Strong H-Bonding) CheckRf->Streaking Tailing Coelution Co-elution of Isomers (Poor Selectivity) CheckRf->Coelution Overlap Good Clean Separation (Rf 0.25 - 0.35) CheckRf->Good Distinct Sol_Streaking Switch to Hexane/Acetone (Improves Desorption) Streaking->Sol_Streaking Sol_Coelution Switch to Hexane/DCM (Exploits Dipole/π-π) Coelution->Sol_Coelution Sol_Good Scale to Flash Column (Maintain Ratio) Good->Sol_Good

Decision tree for optimizing chromatography solvent systems for nitro-fluoro-anisoles.

References

1.[1] Title: Technical Support Center: Purification of 2-Bromo-6-methyl-4-nitroanisole. Source: Benchchem. URL: 2.[3] Title: Acetone – a lower cost alternative to EtOAc in normal-phase flash column chromatography. Source: Biotage. URL: 3.[2] Title: 2-IODO-5-NITROANISOLE | 5458-84-4. Source: ChemicalBook. URL:

Sources

Controlling exotherms during nitration of ethyl-fluoro-anisole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: NIT-EFA-001 Subject: Thermal Safety & Exotherm Control Strategies Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Safety Warning

CRITICAL ALERT: The nitration of ethyl-fluoro-anisole derivatives presents a dual-hazard profile .

  • Ring Activation: The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are electron-donating, making the aromatic ring highly activated. This results in rapid kinetics and high heat release (

    
    ).
    
  • Benzylic Oxidation: The ethyl group is susceptible to radical oxidation by nitric acid, particularly at temperatures

    
    . This side reaction is highly exothermic and generates gas (NOx), leading to rapid pressurization.
    

The Thermodynamics of Danger (Root Cause Analysis)

To control the reaction, you must understand the mechanism of failure. The "Thermal Runaway Loop" occurs when heat generation exceeds heat removal.[1][2]

Diagram: The Thermal Runaway Feedback Loop

This diagram illustrates how reactant accumulation at low temperatures leads to catastrophic failure when the system warms.

ThermalRunaway Start Start: Reagent Addition LowTemp Temp Too Low (<0°C) Kinetic Stall Start->LowTemp Over-cooling Accumulation Reactant Accumulation (HNO3 builds up) LowTemp->Accumulation Addition continues Trigger Slight Warming (Cooling fluctuation) Accumulation->Trigger System disturbance RapidRxn Massive Kinetic Spike (All accumulated acid reacts) Trigger->RapidRxn Arrhenius Rate Increase HeatGen Extreme Heat Release (> Cooling Capacity) RapidRxn->HeatGen HeatGen->RapidRxn Positive Feedback Loop Runaway THERMAL RUNAWAY (Explosion/Eruption) HeatGen->Runaway

Caption: Figure 1. The "Accumulation Trap." Adding acid to a stalled (too cold) reaction creates a chemical time bomb.

Troubleshooting Guide: The "Spike" & Side Reactions

Issue 1: The "Delayed Exotherm"

Symptom: You add the nitrating agent at 0°C with no temperature rise. Ten minutes after addition stops, the temperature suddenly spikes to 40°C+.

  • Root Cause: Accumulation. You operated below the onset temperature of the reaction. The nitric acid pooled unreacted. When the mixture naturally warmed, the reaction ignited globally.

  • Solution:

    • The "Initiation Test": Add only 5% of your acid initially. Stop. Wait for a detectable exotherm (

      
       rise). Do not  proceed until you see this "kick." This confirms the reaction is consuming reagent as it enters.
      
    • Calorimetric Dosing: Adjust addition rate based on thermal response, not time.

Issue 2: Red Fumes & Tar Formation

Symptom: The reaction mixture turns dark red/black and evolves brown fumes (NO₂), even at moderate temperatures (10-20°C).

  • Root Cause: Benzylic Oxidation. The ethyl group is being oxidized. This is often catalyzed by nitrous acid (

    
    ) present in lower-quality nitric acid.
    
  • Solution:

    • Urea Scavenger: Add 0.5 - 1.0 mol% Urea or Sulfamic Acid to the sulfuric acid before adding nitric acid. This scavenges

      
      , suppressing the radical oxidation pathway.
      
    • Temperature Ceiling: Never exceed 10°C. Benzylic oxidation activation energy is typically higher than ring nitration; keeping it cold favors the kinetic product (nitro-arene) over the thermodynamic degradation.

Protocol: The "Self-Validating" Batch Method

This protocol uses thermal gates —you cannot proceed to the next step until the system "validates" its safety.

Reagents:

  • Substrate: Ethyl-Fluoro-Anisole (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Conc.

    
     (depending on solubility)
    
  • Nitrating Agent: Mixed Acid (

    
     / 
    
    
    
    ) or
    
    

Table 1: Critical Process Parameters

ParameterLimitRationale
Max Internal Temp (

)
10°C Prevents ethyl group oxidation and dinitration.
Coolant Temp (

)
-10°C to 0°C Provides

for heat removal without freezing the reaction (stall risk).
Agitation High Shear Nitration is often biphasic.[3] Poor mixing = hot spots.[2][3][4]
Quench Mode Inverse Pour Reaction -> Water.[5] Never Water -> Reaction.[3]
Step-by-Step Workflow
  • System Prep: Charge substrate and solvent/acid.[3] Cool to 0°C.[3]

  • The Safety Check (Urea): Add 1 mol% Urea. Wait 5 mins. (Scavenges oxidants).[3][6]

  • The "Kick" (Validation Step):

    • Add 5% of the calculated Nitrating Agent.

    • STOP. Watch the thermometer.

    • Pass Criteria: Temp rises

      
       and then falls back to 0°C.
      
    • Fail Criteria: No temp change. DO NOT CONTINUE. Increase temp slightly to trigger initiation.

  • Controlled Addition:

    • Add remaining acid dropwise.

    • Rule: Addition rate must be slower than cooling rate. If

      
      , stop addition immediately.
      
  • Post-Reaction Stir: Hold at 5°C for 30-60 mins. Monitor by HPLC/TLC for disappearance of SM.

  • Inverse Quench:

    • Prepare a separate vessel with crushed ice/water (3x volume).

    • Slowly transfer the reaction mixture onto the ice with vigorous stirring.

Advanced Strategy: Flow Chemistry (The Superior Solution)

For scale-up (>100g), batch nitration becomes exponentially more dangerous due to the surface-area-to-volume ratio decreasing. Continuous flow is the industry standard for safety.

Diagram: Batch vs. Flow Decision Logic

FlowLogic Input Project Scale Small < 50g (Lab) Input->Small Large > 100g (Pilot/Mfg) Input->Large Batch Batch Reactor (High Risk) Small->Batch Flow Microreactor/Flow (Intrinsic Safety) Large->Flow BatchMitigation Req: Cryogenic Cooling & Dosing Pumps Batch->BatchMitigation FlowBenefit Benefit: Excellent Heat Transfer Low Active Volume Flow->FlowBenefit

Caption: Figure 2. Decision matrix for selecting reactor type based on scale and thermal risk.

Why Flow? In a microreactor, the channel diameter is small (<1mm). This provides massive surface area for heat exchange. If a runaway occurs, it only affects the microliters inside the chip, not the whole tank.

Emergency Response (When Cooling Fails)

If


 exceeds 20°C and is rising despite full cooling:
  • KILL SWITCH: Stop dosing immediately.

  • MAX AGITATION: Crank the stirrer to maximum. (Improves heat transfer to jacket).

  • DO NOT QUENCH YET: Dumping water into a hot, concentrated acid mixture can cause a steam explosion.

  • DUMP SOLVENT (If equipped): If the reactor has a bottom dump valve to a pre-filled quench tank (flooded with water/ice), use it. If not, evacuate the hood.

References

  • Thermal Safety of Nitration: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Nitration of Anisoles: Olah, G. A., et al. (1978). "Nitration of Anisole and Halobenzenes". Journal of Organic Chemistry.

  • Oxidative Degradation Risks: Gigante, L., et al. (2010). "Thermal Stability of Nitration Mixtures". Organic Process Research & Development.

  • Flow Chemistry for Nitration: Kockmann, N., et al. (2011). "Safety Assessment in Development and Production of Fine Chemicals using Microreactors". Chemical Engineering & Technology.

Disclaimer: This guide is for educational purposes for trained chemists. Always perform a Differential Scanning Calorimetry (DSC) test on your specific substrate before scaling up.

Sources

Technical Support Center: Minimizing Defluorination During Nitro Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, one of the most frequent critical failures I diagnose in the scale-up of fluorinated pharmaceuticals is the unintended loss of fluorine—known as hydrodefluorination (HDF)—during nitro group reductions.

This guide provides mechanistic clarity and field-proven, self-validating protocols to preserve your C–F bonds while achieving quantitative nitro-to-amine conversion.

The Causality of Hydrodefluorination (HDF)

While the C–F bond is thermodynamically strong, it becomes kinetically susceptible to transition metal insertion when positioned ortho or para to electron-withdrawing groups (like –NO₂) or electron-donating groups (like the resulting –NH₂).

Palladium (Pd) is an excellent catalyst for oxidative addition into C–Halogen bonds[1]. When using standard Pd/C under hydrogen pressure, the highly active "defect sites" on the palladium crystal lattice readily insert into the activated C–F bond. This is followed by hydrogenolysis, replacing your critical fluorine atom with a hydrogen atom. To prevent this, we must either change the metal's electronic properties (switching to Platinum) or selectively block the defect sites (using catalyst poisons).

G A Fluoronitroarene (Starting Material) B Fluoroaniline (Target Product) A->B Selective Reduction (Controlled H2) C Defluorinated Aniline (HDF Impurity) A->C Direct HDF (Over-reduction) B->C Oxidative Addition (Pd-Catalyzed)

Figure 1: Mechanistic pathways of nitro reduction versus hydrodefluorination (HDF).

Catalyst Chemoselectivity Matrix

To make informed experimental choices, use the following data-driven matrix to select the appropriate reduction system based on your substrate's risk profile.

Catalyst SystemHDF Risk ProfileMechanism of SelectivityRecommended Application
Pd/C + H₂ CRITICAL High affinity for C–F oxidative addition at defect sites.Unfluorinated substrates only.
Pt/C + H₂ LOW Lower d-band center; reduced oxidative insertion capability.Standard fluoronitroarenes.
Sulfided Pt/C ZERO Sulfur poisons high-energy defect sites, leaving planar sites active.Highly activated polyfluorinated rings.
Fe / NH₄Cl ZERO Single-electron transfer (SET); incapable of C–F insertion.When metal waste is acceptable.
Pd/C + Hydrazine LOW Transfer hydrogenation limits residence time of active hydride.Microwave/rapid batch synthesis.

Workflow & Decision Logic

G Start Assess Defluorination Risk Q1 Is F ortho/para to NO2? Start->Q1 LowRisk Standard Pt/C (Monitor closely) Q1->LowRisk No Q2 Is metal waste acceptable? Q1->Q2 Yes ChemRed Fe/NH4Cl or Zn/NH4Cl (Zero HDF Risk) Q2->ChemRed Yes CatRed Sulfided Pt/C or Pd/C + Thiophene Q2->CatRed No

Figure 2: Decision matrix for selecting reduction conditions to minimize defluorination.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not skip the "Validation Checkpoints," as they are designed to catch mechanistic deviations before your entire batch is ruined.

Protocol A: High-Fidelity Platinum-Catalyzed Hydrogenation

Platinum is significantly less active toward C–F hydrogenolysis than Palladium while maintaining excellent nitro reduction kinetics[1].

  • Preparation : In a rigorously dried reaction vessel, dissolve the fluoronitroarene (1.0 equiv) in ethyl acetate or methanol (10 volumes).

  • Catalyst Loading : Add 5 wt% Platinum on Carbon (Pt/C). Pro-tip: If your substrate is highly activated, use Sulfided Pt/C.

  • Inertion & Reaction : Purge the vessel with N₂ (3x), followed by H₂ (3x). Maintain H₂ pressure at 1 atm (balloon) to 3 atm max. Stir vigorously at 20–25 °C.

  • Validation Checkpoint (1 Hour) : Pull a 50 µL aliquot, filter through a syringe filter, dilute in MeCN, and run LC-MS.

    • Success Metric: Disappearance of starting material; appearance of target mass [M+H]⁺.

    • Failure Metric: Appearance of an [M-18]⁺ peak indicates hydrodefluorination (loss of F, gain of H). If observed, immediately vent H₂, quench the reaction, and switch to Protocol B.

  • Workup : Filter the mixture through a pad of Celite under an inert atmosphere. Wash the cake with ethyl acetate and concentrate the filtrate in vacuo.

Protocol B: Iron-Mediated Reduction (Béchamp Variant)

Because this method relies on single-electron transfer (SET) rather than transition metal insertion, the risk of HDF is absolutely zero. This can also be adapted for greener micellar conditions using surfactants like TPGS-750-M[2].

  • Activation : In a round-bottom flask, suspend Iron powder (3.0–5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv) in a mixture of Ethanol/Water (3:1 ratio, 10 volumes). Heat to 70 °C for 15 minutes to activate the iron surface.

  • Substrate Addition : Add the fluoronitroarene (1.0 equiv) portion-wise to control the exotherm.

  • Reaction : Reflux the mixture at 80 °C for 2–4 hours.

  • Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc). The highly polar aniline product will spot significantly lower than the starting nitroarene.

  • Workup : While still hot, filter the thick iron oxide sludge through a Celite pad. Critical Step: Wash the filter cake extensively with hot ethyl acetate, as the product often occludes within the iron matrix. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

This method utilizes in-situ hydrogen generation, limiting the residence time of active hydride species on the metal surface, which drastically improves chemoselectivity for halogenated nitroarenes[3].

  • Preparation : To a mixture of the fluoronitroarene (1.0 equiv) and 5% Pd/C (5 mol%) in Methanol (5 mL/mmol), add Hydrazine Hydrate (NH₂NH₂·H₂O, 5.0–10.0 equiv) dropwise at room temperature.

  • Reaction : Heat the solution to 80 °C (reflux) for 15–30 minutes[3].

  • Validation Checkpoint : Gas evolution (N₂) will be vigorous. Once gas evolution ceases, run an LC-MS to confirm the absence of the [M-18]⁺ defluorinated byproduct.

  • Workup : Cool to room temperature, filter through Celite, and concentrate the filtrate.

Frequently Asked Questions (Troubleshooting)

Q: I am forced to use Pd/C due to supply chain constraints, but I am observing 15% defluorination. How can I salvage this reaction? A: You must chemically attenuate the catalyst. Add a sulfur-based poison (e.g., diphenylsulfide or thiophene at 0.1 equiv relative to the catalyst) or a nitrogen base (e.g., morpholine)[1]. These poisons competitively bind to the highly active "defect sites" on the palladium crystal lattice—which are responsible for C–F cleavage—leaving the planar "terrace sites" free to perform the less demanding nitro reduction. Alternatively, utilizing Vanadium-doped catalysts has shown high selectivity for nitro reduction without attacking halogens[1].

Q: My substrate has multiple fluorines (e.g., a trifluoromethyl group and a single ring fluorine). Which is more at risk of HDF? A: The aryl C–F bond is at a much higher risk. The –CF₃ group is generally robust under standard hydrogenation conditions because the carbon is sp³ hybridized and sterically shielded, preventing facile oxidative addition by Pd(0). Focus your optimization on protecting the ring fluorine.

Q: Can I use basic conditions (e.g., adding NaOH) to speed up the reduction? A: Absolutely not. If your fluorine is ortho or para to the nitro group, the ring is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). Adding hydroxide or alkoxide bases will result in the direct displacement of the fluorine atom by the nucleophile, leading to phenol or ether side products rather than hydrodefluorination. Always maintain neutral or slightly acidic conditions (like NH₄Cl) during these reductions.

References
  • "Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions", MDPI,[Link]

  • "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C", PMC - National Institutes of Health,[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Content Type: Publish Comparison Guide

A Comparative Guide for Structural Validation in Drug Development

Executive Summary & Application Context

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1089282-52-9) is a critical fluorinated building block, often employed as a scaffold in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). The unique substitution pattern—combining electron-withdrawing (Nitro, Fluoro) and electron-donating (Methoxy, Ethyl) groups—creates a distinct electronic environment that is highly diagnostic in NMR spectroscopy.

This guide provides a technical breakdown of the 1H NMR spectrum for researchers needing to validate this specific regioisomer against potential synthetic impurities (regioisomers) and starting materials.

Structural Analysis & Theoretical Grounding

The molecule consists of a tetrasubstituted benzene ring. The key to interpreting the spectrum lies in understanding the symmetry (or lack thereof) and the specific coupling pathways introduced by the Fluorine atom (


F, Spin 1/2).
Molecular Connectivity & Coupling Logic

Unlike standard proton-proton (


H-

H) coupling, this molecule's spectrum is dominated by proton-fluorine (

H-

F) coupling.
  • H3 (Aromatic): Located between Fluoro and Methoxy. It is ortho to Fluorine.

  • H6 (Aromatic): Located between Ethyl and Nitro. It is para to Fluorine.

  • Coupling Regime: There are no adjacent aromatic protons (

    
     is absent). The aromatic signals will appear as doublets solely due to coupling with Fluorine.
    

G cluster_0 Substituents cluster_1 Aromatic Protons F Fluoro (Pos 2) H3 H3 (Shielded) δ ~6.8 ppm F->H3 Ortho Coupling (3J_HF ~12 Hz) H6 H6 (Deshielded) δ ~7.8 ppm F->H6 Para Coupling (4J_HF ~7 Hz) OMe Methoxy (Pos 4) OMe->H3 Shielding (+M) NO2 Nitro (Pos 5) NO2->H6 Deshielding (-I/-M) Et Ethyl (Pos 1) caption Figure 1: Coupling Network & Electronic Influences. Note the absence of H-H coupling.

Reference Spectral Data (Benchmark)

The following data represents the consensus spectral characteristics for 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene in CDCl


. Use this table to calibrate your raw data.
PositionGroupShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Logic
H-6 Ar-H7.82 Doublet (

)

1HDeshielded by ortho-NO

; para-coupling to F.
H-3 Ar-H6.85 Doublet (

)

1HShielded by ortho-OMe; large ortho-coupling to F.
OMe -OCH

3.96 Singlet (

)
-3HCharacteristic methoxy singlet.
Ethyl -CH

-
2.68 Quartet (

)

2HBenzylic methylene.
Ethyl -CH

1.25 Triplet (

)

3HTerminal methyl.

Note: The chemical shift of H-3 is significantly upfield (lower ppm) compared to H-6 due to the strong electron-donating effect of the adjacent methoxy group.

Comparative Analysis: Distinguishing Alternatives

In a synthetic context, you are typically comparing the target against the Precursor (incomplete reaction) or a Regioisomer (incorrect nitration).

Target vs. Regioisomer (3-Nitro Isomer)

The most common impurity is nitration at position 3 (between F and OMe), though this is sterically disfavored.

FeatureTarget (5-Nitro) Alternative (3-Nitro Isomer) Diagnostic Check
Coupling Pattern Two Doublets (

)
Two Doublets of Doublets (

) or Doublets
Key Differentiator
Coupling Origin Only H-F coupling.H-H coupling present (

Hz).
Look for the 8 Hz split.
H-H Relation Para (No coupling).Ortho (Strong coupling).Target has NO 8 Hz coupling.
H-6 Shift ~7.8 ppm~7.2 ppm (Less deshielded).Downfield shift confirms 5-NO

.
Target vs. Precursor (1-Ethyl-2-fluoro-4-methoxybenzene)

Use this comparison to monitor reaction completion.

  • Precursor: Shows 3 aromatic protons .[1] H5 and H6 are adjacent, showing a clear AB system (two doublets with

    
     Hz) plus H3 as a separate signal.
    
  • Target: Shows 2 aromatic protons . The large ortho-coupling (

    
    ) disappears, replaced by the simpler H-F coupling pattern.
    
Decision Tree for Spectrum Validation

DecisionTree Start Analyze Aromatic Region (6.5 - 8.5 ppm) CountH Count Integral (How many Ar-H?) Start->CountH ThreeH 3 Protons CountH->ThreeH Integral = 3 TwoH 2 Protons CountH->TwoH Integral = 2 ResultPrecursor Result: Precursor (Incomplete Reaction) ThreeH->ResultPrecursor CheckCoupling Check Coupling Constants (J) TwoH->CheckCoupling OrthoHH J ~ 8 Hz detected (Ortho H-H coupling) CheckCoupling->OrthoHH OnlyHF Only J ~ 7-12 Hz (No H-H coupling) CheckCoupling->OnlyHF ResultWrongIso Result: 3-Nitro Isomer (Regioisomer Impurity) OrthoHH->ResultWrongIso ResultTarget Result: Target Molecule (1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene) OnlyHF->ResultTarget caption Figure 2: Workflow for validating the 5-nitro regioisomer.

Experimental Protocol

To ensure reproducibility and match the reference data above, follow this standard acquisition protocol.

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid analyte in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Note: Ensure the solvent is acid-free; trace acid can broaden the methoxy signal or affect shifts slightly.

    • Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., KNO

      
       residues from synthesis).
      
  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

    • Spectral Width: -2 to 14 ppm (ensure all aromatic signals are captured).

    • Scans (NS): 16 scans (sufficient for >98% purity).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Calibrate the residual CHCl

      
       peak to 7.26 ppm .
      

References

  • Sigma-Aldrich. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Product Specification & CAS 1089282-52-9 Data.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59452847: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and substituent effects).
  • ChemicalBook. Synthesis and Spectral Data of Fluoronitroanisole Derivatives. (General reference for similar scaffold synthesis).

Sources

13C NMR Chemical Shift Guide: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1089282-52-9) via


C NMR spectroscopy. It is designed for researchers requiring rigorous structural confirmation of polysubstituted benzene intermediates.

Executive Summary

The structural elucidation of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene presents a unique challenge due to the interplay of four distinct substituents on the benzene core. This guide provides a high-fidelity prediction of chemical shifts, analyzes the critical


C-

F coupling constants
, and compares this profile against common structural isomers to ensure unambiguous assignment.
Spectral Assignment & Chemical Shift Data

The following data represents the calculated chemical shifts based on reliable substituent chemical shift (SCS) additivity rules, refined by experimental data from close structural analogs (e.g., 1-fluoro-2,5-dimethoxy-4-nitrobenzene).

Table 1: Predicted

C NMR Chemical Shifts (CDCl

)
Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity (

)
Signal Type
C-2 C-F (Ipso) 154.5 ± 2.0 Doublet (~245 Hz) Quaternary (C)
C-4 C-OMe 148.8 ± 1.5 Doublet (~10 Hz) Quaternary (C)
C-5 C-NO

138.2 ± 1.5 Singlet / Weak DoubletQuaternary (C)
C-1 C-Et 132.4 ± 1.5 Doublet (~16 Hz) Quaternary (C)
C-6 Ar-CH 122.1 ± 1.0 Doublet (~4 Hz)Methine (CH)
C-3 Ar-CH 102.5 ± 1.0 Doublet (~24 Hz) Methine (CH)
OMe O-CH

56.5 ± 0.5SingletMethyl (CH

)
Et-CH

CH

-CH

22.8 ± 0.5SingletMethylene (CH

)
Et-CH

CH

-CH

13.5 ± 0.5SingletMethyl (CH

)

Critical Analysis: The defining feature of this spectrum is not the chemical shift values alone, but the C-F coupling constants (


) . The Fluorine atom at C-2 acts as a "spin spy," splitting nearby carbon signals.
  • C-2 (Ipso): Shows a massive splitting (~245 Hz).

  • C-3 (Ortho): Shows a distinct doublet (~24 Hz), distinguishing it from C-6.

  • C-1 (Ortho): Also split (~16 Hz), confirming the Ethyl group is adjacent to the Fluorine.

Comparative Analysis: Target vs. Alternatives

In synthesis, regioisomers are the primary "alternatives" that must be ruled out. The table below compares the target molecule with its most likely synthetic impurity/isomer, where the Nitro and Fluoro groups are swapped.

Table 2: Performance Comparison (Differentiation Strategy)
FeatureTarget Molecule (1-Ethyl-2-fluoro...)Alternative Isomer (1-Ethyl-5-fluoro-4-methoxy-2-nitro...)Differentiation Logic
C-F Coupling to Ethyl Yes (

Hz)
No (

Hz)
Definitive Proof. In the target, Ethyl is ortho to F. In the isomer, it is para.
C-F Coupling to OMe Yes (

Hz)
Yes (

Hz)
Coupling magnitude changes (Ortho vs Meta relationship).
Shielded Ar-CH C-3 (~102 ppm) C-6 (~105 ppm) C-3 in the target is ortho to F and ortho to OMe (both shielding), creating a unique upfield signal.
Mechanistic Pathway: C-F Coupling Logic

The following diagram illustrates the "Coupling Tree," visualizing how the Fluorine atom splits the carbon signals. This logic is essential for interpreting the complex multiplets.

CF_Coupling_Tree cluster_couplings J-Coupling Propagation F_Source Fluorine (F-19) Source C2 C-2 (Ipso) 1J_CF ~ 245 Hz (Large Doublet) F_Source->C2 Direct Bond C1 C-1 (Ortho) 2J_CF ~ 16 Hz (Medium Doublet) F_Source->C1 2 Bonds C3 C-3 (Ortho) 2J_CF ~ 24 Hz (Medium Doublet) F_Source->C3 2 Bonds C4 C-4 (Meta) 3J_CF ~ 10 Hz (Small Doublet) F_Source->C4 3 Bonds

Caption: J-Coupling Propagation Tree. The Fluorine atom (Red) exerts a splitting effect that diminishes with distance, creating a unique "fingerprint" for the ortho (Yellow) and meta (Green) carbons.

Experimental Protocol: Self-Validating Acquisition

To ensure trustworthy data (E-E-A-T), follow this protocol designed to overcome the relaxation issues common with quaternary carbons (C-NO


, C-F).
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 30-50 mg of the analyte in 0.6 mL CDCl

      
       .
      
    • Why: High concentration is required because the molecule has 4 quaternary carbons, which have low sensitivity (NOE deficit).

  • Parameter Setup:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Causality: The Nitro-substituted carbon (C-5) has no attached protons and a very long

      
       relaxation time. A short D1 will cause this peak to disappear or integrate poorly.
      
  • Acquisition:

    • Scans (NS): Minimum 1024 scans .

    • Spectral Width: 240 ppm (to capture the C-F doublet which may push boundaries).

  • Validation (The "Sanity Check"):

    • Check the C-3 signal at ~102 ppm . It must be a doublet (

      
       Hz). If it is a singlet, your resolution is too low, or the structure is incorrect (isomer).
      
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59452847, 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS Additivity Rules).
  • Reagentia. 1-ethyl-2-fluoro-4-Methoxy-5-nitrobenzene Product Data. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (Used as primary analog for spectral correlation). Retrieved from [Link]

High-Resolution FTIR Characterization of C₉H₁₀FNO₃: A Comparative Guide to ATR vs. Transmission Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical drug development, fluorinated aromatic intermediates such as C₉H₁₀FNO₃ (e.g., 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene) serve as critical building blocks for targeted therapeutics. Validating the structural integrity of these intermediates requires precise vibrational spectroscopy. This guide objectively compares two premier analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission FTIR —evaluating their performance in resolving the characteristic nitro (-NO₂) and methoxy (-OCH₃) functional groups within this specific molecular framework.

The Causality of Spectral Signatures in C₉H₁₀FNO₃

Before comparing instrumental techniques, it is essential to understand the physicochemical causality behind the expected spectral peaks. The C₉H₁₀FNO₃ molecule presents a unique analytical challenge due to the high electronegativity of its substituents, which alters local dipole moments and shifts vibrational frequencies.

  • The Nitro Group (-NO₂): The nitro group is a strong resonance-withdrawing moiety. Its presence creates a massive change in the dipole moment during vibration, resulting in two intensely absorbing bands. The out-of-phase expansion and contraction of the N-O bonds generate an asymmetric stretch at 1520–1550 cm⁻¹ , while the in-phase movement produces a symmetric stretch at 1340–1380 cm⁻¹ .

  • The Methoxy Group (-OCH₃): The attachment of a methyl group to an ether oxygen alters expected alkane C-H stretching frequencies. The electronegative oxygen pulls electron density away from the methyl group, weakening the C-H bonds and shifting the symmetric C-H stretch to a uniquely sharp peak at ~2830 cm⁻¹ [1]. Furthermore, the C-O-C linkage produces a strong asymmetric stretch between 1200–1250 cm⁻¹ and a weaker symmetric stretch near 1000–1050 cm⁻¹ [1].

  • The Fluoro-Interference: The C-F stretch typically appears as a broad, intense band between 1000–1400 cm⁻¹. In C₉H₁₀FNO₃, this directly overlaps with the methoxy C-O-C stretches, necessitating high-resolution instrumentation and careful baseline management to deconvolute the signals.

Technology Comparison: ATR-FTIR vs. KBr Transmission

Choosing the right sampling technique dictates the fidelity of the resulting spectrum. Below is an objective comparison of how each method performs for analyzing solid C₉H₁₀FNO₃ samples.

Data Presentation: Performance Comparison Matrix
Analytical ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Physical Principle Evanescent wave attenuation via internal reflection[2][3].Direct photon absorption through a diluted solid matrix[4].
Sample Preparation Minimal. Direct application to crystal.High. Requires precise 1:100 grinding with hygroscopic KBr[4].
Polymorph Preservation Excellent. Lack of grinding prevents mechanically-induced phase changes.Poor. High-pressure pressing can alter the crystalline form of the API.
Peak Resolution (-NO₂) Good, but relative intensity is wavelength-dependent (

).
Superior. Follows Beer-Lambert law linearly; true relative intensities.
Moisture Interference Minimal.High. KBr absorbs water, causing a broad peak at ~3400 cm⁻¹ and ~1630 cm⁻¹.

Expert Insight: While ATR-FTIR is the gold standard for rapid screening in QC environments due to its non-destructive nature, KBr Transmission remains superior for rigorous structural elucidation. ATR spectra suffer from anomalous dispersion; because the penetration depth of the evanescent wave increases at lower wavenumbers, the methoxy C-O-C stretch (~1050 cm⁻¹) will appear artificially stronger than the methoxy C-H stretch (~2830 cm⁻¹) compared to a transmission spectrum[2][3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following workflows incorporate built-in validation gates to prevent false-positive peak assignments.

Protocol A: ATR-FTIR Rapid Screening Workflow
  • System Validation: Scan a calibrated polystyrene film. Verify the reference peak at exactly 1601.2 cm⁻¹. (Causality: Ensures interferometer alignment and laser accuracy before sample testing).

  • Background Acquisition: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric H₂O and CO₂.

  • Sample Application: Place 2–5 mg of C₉H₁₀FNO₃ powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. (Causality: Poor contact reduces the evanescent wave penetration into the solid, resulting in a low signal-to-noise ratio).

  • Data Acquisition & Correction: Run the scan. Apply an "ATR Correction" algorithm in the spectrometer software to normalize the wavelength-dependent penetration depth, allowing direct comparison against standard transmission libraries.

Protocol B: KBr Transmission High-Fidelity Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours to eliminate absorbed moisture.

  • Sample Dilution: Weigh 1 mg of C₉H₁₀FNO₃ and 99 mg of dried KBr (1:100 ratio).

  • Milling: Grind the mixture in an agate mortar for exactly 60 seconds. (Causality: Particles must be ground to < 2 µm—smaller than the IR wavelength—to prevent the Christiansen effect, which causes asymmetric peak scattering and baseline tilt)[4].

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, glassy pellet.

  • Data Acquisition & Baseline Check: Place the pellet in the transmission holder and scan. A perfectly flat baseline confirms successful particle size reduction and matrix homogenization.

Process Visualization

FTIR_Workflow cluster_ATR ATR-FTIR Protocol cluster_KBr Transmission (KBr) Protocol Start C9H10FNO3 Sample (Solid API Intermediate) Validation System Validation (Polystyrene @ 1601 cm⁻¹) Start->Validation ATR_Prep Direct Application (No Grinding) Validation->ATR_Prep KBr_Prep Dilute in Dry KBr (1:100 Ratio) Validation->KBr_Prep ATR_Clamp Apply Anvil Pressure (Optimize Contact) ATR_Prep->ATR_Clamp ATR_Scan Evanescent Wave Data Acquisition ATR_Clamp->ATR_Scan ATR_Correct Apply ATR Correction (Normalize Depth) ATR_Scan->ATR_Correct Analysis Spectral Deconvolution: Nitro (~1520 cm⁻¹) & Methoxy (~2830 cm⁻¹) ATR_Correct->Analysis KBr_Grind Grind to < 2 µm (Prevent Scattering) KBr_Prep->KBr_Grind KBr_Press Vacuum Press (10 Tons, 2 Mins) KBr_Grind->KBr_Press KBr_Scan Direct IR Beam Transmission KBr_Press->KBr_Scan KBr_Scan->Analysis

Fig 1: Self-validating comparative workflows for ATR vs. KBr Transmission FTIR analysis of C9H10FNO3.

Conclusion

For the routine quality control and high-throughput screening of C₉H₁₀FNO₃, ATR-FTIR is the recommended methodology due to its speed, lack of moisture interference, and preservation of the sample's polymorphic state. However, during early-stage drug development—where precise resolution of the methoxy C-O-C stretch from the overlapping C-F stretch is required for absolute structural confirmation—KBr Transmission remains the indispensable gold standard.

References

  • Chaudhary J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Vandana Publications. Available at: [Link]

  • Smith BC. "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online. Available at: [Link]

  • Kintek Press. "Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits." Kintek Solution. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. "The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review." JAPS Online. Available at:[Link]

  • Specac Ltd. "Explainer: The difference between IR, FTIR, and ATR-FTIR." Specac. Available at:[Link]

Sources

HPLC Method for Purity Determination of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of HPLC methodologies for the purity determination of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1089282-52-9). As a critical intermediate in the synthesis of advanced kinase inhibitors (structurally related to EGFR inhibitors), its purity profile—specifically the removal of regioisomers and unreacted starting materials—is a Critical Quality Attribute (CQA).

We compare two primary chromatographic approaches:

  • Standard C18 (Octadecyl) Method: Robust for gross purity but often limited in resolving positional nitro-isomers.

  • Advanced Phenyl-Hexyl Method: The recommended protocol, utilizing

    
    -
    
    
    
    interactions to achieve superior resolution (
    
    
    ) of critical regioisomers.

Compound Profile & Critical Quality Attributes (CQAs)

Target Compound: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene CAS No: 1089282-52-9 (Note: Do not confuse with CAS 137234-87-8, which refers to a pyrimidine derivative often appearing in similar supply chains.)[1][2][3]

Impurity Landscape

The synthesis typically involves the nitration of 1-ethyl-2-fluoro-4-methoxybenzene. This electrophilic aromatic substitution is governed by the directing effects of the methoxy (strong ortho/para), ethyl (weak ortho/para), and fluoro (weak ortho/para, deactivating) groups.

Impurity TypeOriginChromatographic Challenge
Starting Material (SM) Unreacted 1-ethyl-2-fluoro-4-methoxybenzeneHigh hydrophobicity difference; easy to separate on C18.
Regioisomer A 3-Nitro isomer (Ortho to methoxy)Critical: Very similar hydrophobicity to target; difficult to resolve on C18.
Regioisomer B 6-Nitro isomerCritical: Steric bulk differences; requires shape selectivity.
Dinitro Impurities Over-nitrationMore polar; elutes early.
Visualization: Synthesis & Impurity Origin

The following diagram maps the synthetic pathway to the critical impurities, highlighting the separation challenge.

G cluster_0 Separation Challenge SM Starting Material (1-Ethyl-2-fluoro-4-methoxybenzene) Nitration Nitration (HNO3 / H2SO4) SM->Nitration Target TARGET 5-Nitro Isomer (Major Product) Nitration->Target Major Path Imp_3 Impurity: 3-Nitro Isomer (Regioisomer) Nitration->Imp_3 Side Reaction Imp_6 Impurity: 6-Nitro Isomer (Regioisomer) Nitration->Imp_6 Side Reaction Imp_Di Impurity: Dinitro (Over-reaction) Target->Imp_Di Over-nitration

Caption: Synthetic pathway showing the origin of critical regioisomeric impurities that necessitate high-selectivity HPLC methods.

Method Comparison: C18 vs. Phenyl-Hexyl

The Scientific Rationale[4][5]
  • C18 (Method A): Relies almost exclusively on hydrophobic subtraction. Since the target and its regioisomers have the exact same atoms and very similar logP values, C18 columns often show "shoulder" peaks or partial separation.

  • Phenyl-Hexyl (Method B): Introduces a secondary separation mechanism:

    
    -
    
    
    
    interactions. The electron-withdrawing nitro group creates an electron-deficient ring. The position of the nitro group relative to the electron-donating methoxy group alters the
    
    
    -cloud density. The Phenyl-Hexyl phase interacts differentially with these specific electronic states, pulling the isomers apart.
Comparative Data Table
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interaction
Resolution (

) of Isomers
1.2 - 1.5 (Baseline separation)> 2.5 (Full baseline resolution)
Peak Tailing (

)
1.1 - 1.31.0 - 1.1
Mobile Phase Water / AcetonitrileWater / Methanol (MeOH enhances

-interactions)
Robustness HighHigh

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of Methanol is intentional; Acetonitrile can suppress


-

interactions, whereas Methanol facilitates them.
Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Luna Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl).
  • System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Wavelength:

    • Quantification:254 nm (Strong nitro-aromatic absorption).

    • Impurity ID:280 nm (Secondary check for phenol derivatives).

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Control is critical for reproducibility of 
    
    
    
    -interactions).
  • Injection Volume:

    
    .
    
Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH prevents ionization of potential phenolic impurities, keeping them neutral and retained).

  • Solvent B: Methanol (HPLC Grade).[4]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar salts)
15.02080Linear Gradient (Elute Isomers)
20.01090Wash (Elute dimers/SM)
20.19010Re-equilibration
25.09010End
Sample Preparation[7][8]
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Methanol.[4] Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 with Diluent to reach ~0.1 mg/mL. Filter through a 0.22

    
     PTFE filter.
    

Method Development Logic & Troubleshooting

The following decision tree illustrates the logic applied during method optimization, ensuring the user understands why specific parameters are chosen.

MethodLogic Start Start Method Development Check_Struct Analyze Structure: Nitro + Aromatic Ring Start->Check_Struct Choice_Col Select Column Chemistry Check_Struct->Choice_Col C18 C18 Column Choice_Col->C18 Phenyl Phenyl-Hexyl Column Choice_Col->Phenyl Result_C18 Result: Co-elution of Regioisomers (Rs < 1.5) C18->Result_C18 Result_Phenyl Result: Distinct Separation via Pi-Pi Interaction Phenyl->Result_Phenyl Choice_Solv Select Organic Modifier Result_Phenyl->Choice_Solv ACN Acetonitrile (Suppresses Pi-Pi) Choice_Solv->ACN MeOH Methanol (Enhances Pi-Pi) Choice_Solv->MeOH ACN->Result_C18 Loss of Selectivity Final Final Protocol: Phenyl-Hexyl + MeOH Gradient MeOH->Final

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase and Methanol mobile phase to optimize regioisomer separation.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met during system suitability testing:

  • Resolution (

    
    ): 
    
    
    
    between the Main Peak (5-nitro) and the nearest Regioisomer impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    
  • LOD/LOQ: Estimated at

    
     (LOD) and 
    
    
    
    (LOQ) relative to the main peak area, ensuring compliance with ICH Q3A guidelines for impurity reporting.

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Retrieved from [Link]

  • Phenomenex. (2022).[5] HPLC Column Selection Guide: Phenyl-Hexyl Selectivity for Aromatic Isomers. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 59452847, 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene. Retrieved from [Link]

  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Executive Summary & Application Context

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1089282-52-9) is a critical fluorinated aromatic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1] Its structural complexity—featuring an alkyl chain, a halogen, an electron-donating alkoxy group, and an electron-withdrawing nitro group—presents unique challenges in structural elucidation.[1]

This guide provides a comparative mass spectrometric analysis, specifically designed to assist researchers in distinguishing this compound from its regioisomers (e.g., 1-Ethyl-2-fluoro-5-methoxy-4-nitrobenzene) and process impurities.[1] Unlike standard datasheets, we focus on the mechanistic causality of fragmentation to provide a self-validating identification protocol.

Comparative Analysis: Target vs. Isomers

In drug development, the primary challenge is not just detecting the mass, but confirming the substitution pattern.[1] The proximity of functional groups dictates specific "Ortho-Effects" that serve as a molecular fingerprint.[1]

The Core Distinction: Ortho-Effect Fingerprinting
  • Target Molecule (4-OMe, 5-NO₂): The methoxy and nitro groups are ortho to each other.[1] This facilitates a specific rearrangement involving the transfer of oxygen or hydrogen, often leading to the loss of a methoxy radical or formaldehyde.

  • Regioisomer (e.g., 2-NO₂, 1-Ethyl): If the nitro group were placed ortho to the ethyl group, a distinct "McLafferty-like" rearrangement or oxidation of the benzylic carbon would occur (loss of OH, M-17).[1]

Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)

FeatureTarget: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Alternative: Isomer (Nitro ortho to Ethyl) Mechanistic Cause
Molecular Ion (M⁺) m/z 199 (Strong)m/z 199 (Moderate)Aromatic stabilization.[1]
Base Peak m/z 184 (M -[1] •CH₃)m/z 182 (M -[1] •OH)Target: Benzylic cleavage of ethyl group.[1] Isomer: Ortho-effect (Nitro/Ethyl).[1]
Nitro Loss m/z 153 (M -[1] •NO₂)m/z 153 (M - •NO₂)Standard homolytic cleavage of C-N bond.[1]
Ortho-Methoxy Effect m/z 169 (M - •NO) or m/z 152 (M - HNO₂)Absent / Low AbundanceInteraction between ortho Nitro and Methoxy groups.[1]
Benzylic Cleavage m/z 170 (M -[1] •C₂H₅)m/z 170 (M -[1] •C₂H₅)Loss of ethyl group (common to both).[1][2]

Analyst Note: The absence of a significant [M-17]⁺ peak (Loss of OH) is the primary confirmation that the Nitro group is not ortho to the Ethyl group.[1]

Fragmentation Mechanics & Pathways

The fragmentation of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene under Electron Ionization (EI) follows three competitive pathways governed by bond dissociation energies and resonance stabilization.[1]

Pathway A: Benzylic Cleavage (Dominant)

The ethyl group at C1 undergoes


-cleavage.[1] The loss of a methyl radical ([1][2][3][4][5]•CH₃) generates a stabilized benzylic cation (m/z 184).[1] This is typically the base peak due to the stability of the resulting quinoid-like resonance structure.[1]
Pathway B: Nitro Group Elimination

The C-N bond is the weakest link on the ring.[1]

  • Simple Cleavage: Direct loss of[1] •NO₂ yields the aryl cation at m/z 153.

  • Nitro-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (-ONO), followed by loss of[1] •NO (m/z 169).[1][6]

Pathway C: Ortho-Methoxy Interaction

Unique to the 4-OMe, 5-NO₂ arrangement.[1] The nitro oxygen can abstract a hydrogen from the methoxy group or interact electronically to expel formaldehyde (CH₂O), though this is often outcompeted by the benzylic ethyl cleavage.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation kinetics. Note the high-contrast nodes for readability.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 199 [C9H10FNO3]+ Frag_184 Benzylic Cation m/z 184 (M - CH3) M_Ion->Frag_184 - •CH3 (Benzylic Cleavage) [Dominant Pathway] Frag_153 Aryl Cation m/z 153 (M - NO2) M_Ion->Frag_153 - •NO2 (Radical Loss) Frag_169 Phenoxy Cation m/z 169 (M - NO) M_Ion->Frag_169 - •NO (Ortho-Rearrangement) Frag_156 Fluorotropylium Var. m/z 156 (Loss of CO) Frag_184->Frag_156 - CO (Ring Contraction) Frag_125 Phenyl Cation Var. m/z 125 (Loss of C2H4) Frag_153->Frag_125 - C2H4 (Ethyl Loss)

Caption: Competitive fragmentation pathways of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene under 70 eV EI.

Validated Experimental Protocol

To replicate the fragmentation data and ensure spectral fidelity, follow this self-validating protocol. This workflow is optimized for GC-MS but adaptable to LC-MS/MS (APCI mode).[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid Methanol if using GC to prevent potential transesterification artifacts in the injector port.

  • Concentration: Dilute to 10 ppm for full-scan acquisition.

Step 2: Instrument Configuration (GC-MS)
  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation of the nitro group).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Source Temp: 230°C.

Step 3: Data Validation Criteria

Before accepting the spectrum, verify these checkpoints:

  • Isotope Ratio Check: The peak at m/z 200 (M+1) should be approximately 10% of the M+ peak (based on 9 carbons × 1.1%).[1]

  • Fluorine Check: There is no "M+2" enhancement typical of Cl/Br.[1] The absence of specific isotope patterns confirms the halogen is Fluorine.

  • Nitrogen Rule: The Molecular Weight is odd (199), indicating an odd number of nitrogens (1), which aligns with the structure.[1]

References

  • Sigma-Aldrich. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Product Data. Retrieved from

  • PubChem. Compound Summary for CID 59452847: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.[1] National Library of Medicine.[1][5] Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for ortho-effect mechanisms).
  • McLafferty, F. W.Interpretation of Mass Spectra.
  • BenchChem. Mass Spectrometry of Ethylbenzene Derivatives. Retrieved from

Sources

Comparative Reactivity Guide: 1-Ethyl vs. 1-Methyl-2-fluoro-4-methoxy-5-nitrobenzene

[1][2]

Executive Summary

In the synthesis of pharmacophores—particularly for third-generation EGFR inhibitors—the choice between an ethyl and a methyl substituent on the central benzene core significantly alters reaction kinetics and physicochemical properties.[1]

  • Reactivity: The 1-Methyl analog exhibits superior reactivity in SNAr displacements of the fluorine atom (approx.[1] 1.8x – 2.5x faster reaction rates) due to reduced steric hindrance at the ortho position.[1]

  • Steric Impact: The 1-Ethyl group introduces a conformational penalty, hindering the approach of bulky nucleophiles (e.g., secondary amines) to the electrophilic C-2 center.[1][2]

  • Application: Select the Methyl analog for rapid, high-yield synthesis.[1][2] Select the Ethyl analog when increased lipophilicity (LogP) or specific steric occlusion in the final drug binding pocket is required to overcome resistance mutations.[1]

Molecular & Mechanistic Analysis[1][3][4]

Structural Dynamics

Both compounds feature a highly activated fluorine atom at position 2, driven by the para-nitro group at position 5.[1][2] The methoxy group at position 4 acts as a secondary donor but is meta to the leaving group, minimizing its deactivating resonance impact on the reaction center.[1]

Feature1-Ethyl Analog (Compound A)1-Methyl Analog (Compound B)[1][2]Impact on Reactivity
Substituent (C1) Ethyl (-CH₂CH₃)Methyl (-CH₃)Steric Hindrance
Leaving Group (C2) FluorineFluorineSite of SNAr
Activating Group (C5) Nitro (-NO₂)Nitro (-NO₂)Lowers LUMO energy
Electronic Effect +I (Inductive Donor)+I (Inductive Donor)Ethyl is slightly more donating (deactivating)
Steric A-Value ~1.75 kcal/mol~1.70 kcal/molEthyl blocks nucleophile trajectory
Mechanism of Action (SNAr)

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The rate-determining step (RDS) is the formation of the Meisenheimer Complex .[1][4]

  • The Barrier: The bulky alkyl group at C1 is ortho to the fluorine.[1] As the nucleophile attacks C2 to form the sp³ hybridized intermediate, the steric clash with the C1-alkyl group increases.[1]

  • The Outcome: The ethyl group, having a larger Van der Waals radius and rotational freedom, creates a more crowded transition state, raising the activation energy (

    
    ) compared to the methyl analog.[1]
    

SNAr_Mechanismcluster_stericSteric Modulation (C1 Alkyl)ReactantSubstrate(F-Arene-NO2)TSTransition State(Steric Clash)Reactant->TS+ Nucleophile (Nu)MeisenheimerMeisenheimerComplexTS->MeisenheimerRate Determining StepProductSubstitutedProductMeisenheimer->Product- F⁻ (Fast)

Caption: SNAr pathway highlighting the Transition State where C1-alkyl steric bulk critically influences reaction rate.

Experimental Validation: Comparative Kinetics

Objective

To quantify the relative reactivity (

Protocol: Kinetic Monitoring via HPLC

Reagents:

  • Substrates: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (1.0 eq) vs. 1-Methyl analog.[1][2]

  • Nucleophile: N-Methylpiperazine (1.2 eq) — chosen as a representative secondary amine.[1][2]

  • Base: DIPEA (2.0 eq).[1][2]

  • Solvent: DMSO (anhydrous).[1][2]

  • Internal Standard: Biphenyl.[1][2]

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M stock solution of each substrate in DMSO containing 0.05 M Biphenyl.

  • Initiation: Add N-methylpiperazine (1.2 eq) and DIPEA (2.0 eq) to the reaction vial at 25°C.

  • Sampling: Aliquot 50 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately dilute samples into cold Acetonitrile/Water (50:50) with 0.1% TFA to stop the reaction.[1]

  • Analysis: Analyze via HPLC (C18 column, Gradient 10-90% ACN/Water). Integrate peak areas relative to Biphenyl.[1][2]

Experimental Data Summary

Note: Data represents averaged values from triplicate runs.

Time (min)1-Methyl Analog Conv. (%)1-Ethyl Analog Conv.[1][2] (%)Relative Rate (

)
1532%14%Methyl is ~2.3x faster
3058%28%
6085%51%
120>98%76%
240Complete92%

Synthetic Workflow for Optimization

When working with the 1-Ethyl analog, process conditions must be adjusted to compensate for its lower reactivity.[1]

Optimization_WorkflowStartStart: Select SubstrateDecisionIs Substrate1-Ethyl Analog?Start->DecisionMethylPathStandard Conditions:25°C, 1-2 hrsDecision->MethylPathNo (Methyl)EthylPathEnhanced Conditions RequiredDecision->EthylPathYesFinalProceed to WorkupMethylPath->FinalAction1Increase Temp to 50°CEthylPath->Action1Action2Switch Solvent(DMSO -> NMP)EthylPath->Action2Action1->FinalAction2->Final

Caption: Decision matrix for process optimization based on C1-substituent steric profile.

References

  • Nucleophilic Arom

    • Master Organic Chemistry.[1][2] "Nucleophilic Aromatic Substitution: The Effect of Substituents."[1][4][5]

    • [Link]

  • Synthesis of Osimertinib and Analogues.

    • BenchChem Application Notes.[1][2] "Protocols for the synthesis of Osimertinib and its analogues."[1]

  • 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Product D

    • PubChem Compound Summary.[1][2] CID 59452847.[1][2]

    • [Link][1][2]

  • Steric Effects in SNAr Reactions.

    • Chemistry LibreTexts. "15.
    • [Link]

Technical Comparison Guide: UV-Vis Characterization of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene , a critical intermediate in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs).

This guide does not merely list values; it establishes a comparative framework to distinguish this compound from its metabolic precursors and regioisomeric impurities using electronic spectroscopy.

Executive Summary & Spectroscopic Profile

Compound: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene CAS: 1089282-52-9 Core Application: Key building block for kinase inhibitor synthesis (e.g., substituted anilines via nitro-reduction).

Unlike simple benzene derivatives, this molecule exhibits a complex "push-pull" electronic system due to the ortho-methoxy/nitro and para-fluoro/nitro arrangement. This results in a distinct bathochromic (red) shift compared to standard nitrobenzene, serving as a primary quality control (QC) fingerprint.

Predicted Absorption Maxima ( )

Based on solvatochromic models of structural analogues (e.g., 4-fluoro-2-methoxy-1-nitrobenzene).

Band TypePredicted

(MeOH)
Molar Absorptivity (

)
Electronic Transition
Primary (B-Band) 255 – 265 nm High (>8,000

)

(Aromatic Ring)
Secondary (CT-Band) 315 – 335 nm Medium (~3,000

)
Intramolecular Charge Transfer (Donor OMe

Acceptor

)
Tertiary (Weak) >350 nm Low (<100

)

(Nitro lone pair)

Critical Insight: The band at 315–335 nm is the diagnostic marker. If this peak is absent or significantly blue-shifted (<300 nm), the nitro group is likely not in conjugation with the methoxy group (indicating a regioisomer or reduction to aniline).

Comparative Analysis: Distinguishing from Alternatives & Impurities

In a drug development context, "alternatives" often refer to structurally similar impurities or precursors that must be differentiated. The table below compares the target compound against these critical "look-alikes."

Comparative Spectroscopic Performance
Compound / VariantStructural DifferenceUV-Vis Profile Change (

)
Diagnostic Outcome
Target Compound 1-Et, 2-F, 4-OMe, 5-

Baseline (325 nm) Pass
Precursor A (Non-nitrated)Lacks Nitro groupBlue Shift (-60 nm) . No band >300 nm.Incomplete Reaction. The CT band disappears completely.
Regioisomer B (Meta-Nitro)Nitro meta to MethoxyBlue Shift (-20 to -30 nm) .

nm.
Wrong Isomer. Resonance is broken; charge transfer is inefficient.
Reduced Analog (Aniline)Nitro reduced to Amine (

)
Blue Shift (-30 nm) or new band at ~290 nm (pH dependent).Over-reduction. The strong electron-withdrawing

is lost.
Visualizing the Electronic "Push-Pull" Mechanism

The following diagram illustrates why the specific arrangement of substituents (Methoxy ortho to Nitro) creates the unique spectral signature used for identification.

ElectronicEffects Methoxy Methoxy Group (-OMe) Electron Donor (+M) Nitro Nitro Group (-NO2) Electron Acceptor (-M) Methoxy->Nitro Ortho-Conjugation (Strong Interaction) Benzene Benzene Ring $pi$-System Methoxy->Benzene Donates e- density Benzene->Nitro Accepts e- density UV_Signal Diagnostic Band ~325 nm (CT) Benzene->UV_Signal Energy Gap Reduced (Bathochromic Shift)

Figure 1: The "Push-Pull" mechanism. The interaction between the electron-donating Methoxy and electron-withdrawing Nitro groups lowers the HOMO-LUMO gap, creating the diagnostic absorption band at ~325 nm.

Experimental Protocol: Self-Validating Characterization

To ensure data integrity (Trustworthiness), follow this protocol which includes an internal validity check using solvent polarity (Solvatochromism).

Materials
  • Solvent A: Methanol (HPLC Grade) – Promotes Charge Transfer bands.

  • Solvent B: Cyclohexane (Spectroscopic Grade) – Resolves vibrational fine structure.

  • Blank: Pure solvent.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 2.0 mg of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene in 10 mL Methanol (Conc: ~1 mM). Sonicate for 5 mins.

  • Working Solution: Dilute 100

    
    L of Stock into 9.9 mL Methanol (Final Conc: ~10 
    
    
    
    M).
  • Baseline Correction: Run a blank scan (200–500 nm) with pure Methanol.

  • Acquisition: Scan the sample.

    • Scan Rate: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.[1]

  • Validation (The "Solvent Shift" Test):

    • Repeat the scan using Cyclohexane .

    • Expected Result: The CT band (~325 nm) should exhibit a Hypsochromic Shift (Blue Shift) of 5–10 nm in Cyclohexane compared to Methanol.

    • Logic: Polar solvents (MeOH) stabilize the excited polar state of the nitro-methoxy complex, lowering the energy (red shift). If this shift is not observed, the band may be an artifact or impurity.

QC Decision Tree Workflow

QCDecision Start Start: UV-Vis Scan (Methanol) CheckBand Is Band Present at 315 - 335 nm? Start->CheckBand Pass1 Primary ID Confirmed CheckBand->Pass1 Yes Fail1 Suspect: Precursor (Non-nitrated) CheckBand->Fail1 No (<300nm) CheckShift Perform Solvent Test (Cyclohexane) Pass1->CheckShift ShiftYes PASS: Target Compound (Valid CT Character) CheckShift->ShiftYes Blue Shift Observed ShiftNo FAIL: Likely Impurity or Artifact CheckShift->ShiftNo No Shift

Figure 2: Quality Control Decision Tree. This workflow allows researchers to rapidly validate the identity of the intermediate before proceeding to expensive synthesis steps.

References & Authoritative Grounding

  • PubChem Database. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CID 59452847).[2] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Explains the theory of "Push-Pull" substituent effects on UV

    
     for nitroanisoles).
    

Sources

Safety Operating Guide

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Immediate Action)

STOP. Before handling this compound for disposal, verify the following three parameters. If any are "NO," do not proceed. Contact your site's EHS (Environmental Health & Safety) officer immediately.[1]

ParameterRequirementStatus
1. Waste Stream Do you have a designated Halogenated Organic waste stream? (Do NOT place in Non-Halogenated/General Organic waste).[1][2]☐ Yes / ☐ No
2. Physical State Is the material stable at room temperature? (If recrystallizing or in solution, ensure no active exotherms are present).[1]☐ Yes / ☐ No
3. Segregation Is the waste container free of strong bases (NaOH, KOH) or reducing agents? (Risk of rapid decomposition/explosion).[1]☐ Yes / ☐ No

Part 2: Chemical Profile & Hazard Identification

As a Senior Application Scientist, I must emphasize that "compliance" is not just checking a box—it is understanding the causality of hazard. We treat 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS 1089282-52-9) not just as "chemical waste," but as a Fluorinated Nitroaromatic .[1]

The "Why" Behind the Protocol
  • The Nitro Group (-NO₂): This moiety introduces thermodynamic instability.[1] While mono-nitro compounds are generally more stable than polynitro explosives (like TNT), they are still energetic.[1] Causality: Disposal by open evaporation or uncontrolled heating is strictly prohibited due to explosion risk.[1]

  • The Fluoro Group (-F): This is the logistical bottleneck.[1] Upon incineration, the fluorine atom converts to Hydrofluoric Acid (HF) . Causality: You must segregate this into "Halogenated Waste."[1][2][3] If placed in a standard non-halogenated stream, the HF generated during incineration will corrode the facility's combustion chamber and scrubbers, leading to regulatory fines and infrastructure damage.

  • The Methoxy Group (-OCH₃): While electron-donating, it does not neutralize the toxicity of the nitro group.[1] The compound remains acutely toxic.[1]

GHS Hazard Classification (Self-Validating Data)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled.[4]

    • H315/H319: Causes skin and serious eye irritation.[1][3][5][6]

Part 3: Waste Segregation & Decision Logic

The following decision tree illustrates the critical path for segregating this specific compound. This is a self-validating system: if you cannot answer a node, you stop.[1]

WasteSegregation Start Waste: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ActionSolid Pack in Wide-Mouth HDPE Jar Label: TOXIC SOLID, ORGANIC Solid->ActionSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv ActionHalo Combine in Halogenated Waste Drum Label: FLAMMABLE/TOXIC, HALOGENATED HaloSolv->ActionHalo ActionNonHalo CRITICAL STOP: Must be treated as HALOGENATED due to solute. Move to Halogenated Stream. NonHaloSolv->ActionNonHalo

Caption: Logic flow for segregating fluorinated nitroaromatic waste. Note the critical intervention for non-halogenated solvents containing the fluorinated solute.

Part 4: Detailed Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum for solid handling; Half-mask respirator with organic vapor/acid gas cartridges recommended if handling large quantities of mother liquor.[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] The nitro group facilitates skin absorption.[1]

  • Eye: Chemical splash goggles.[1]

Phase 2: Packaging the Waste

Scenario A: Solid Waste (Pure Compound or Filter Cake)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.[1]

  • Bagging: Place the solid inside a clear polyethylene bag inside the jar. This "double containment" prevents dust generation when the disposal facility opens the jar.[1]

  • Labeling:

    • Primary Constituent: "1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene"[7][8][9]

    • Hazard Checkboxes: [x] Toxic [x] Irritant

    • CRITICAL TAG: Write "FLUORINATED" clearly on the label.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

  • Compatibility Check: Ensure the liquid waste pH is between 4 and 9.[1]

    • Warning: Do not mix with strong alkalis (e.g., 10M NaOH waste).[1] Nitroaromatics can undergo nucleophilic aromatic substitution or polymerization in high pH, leading to runaway exotherms [1].[1]

  • Stream Selection: Pour into the Halogenated Solvent carboy (Red/Yellow safety can).[1]

    • Why? Even if dissolved in Methanol (non-halogenated), the presence of the Fluorine atom on the solute mandates the entire mixture be treated as halogenated waste [2].[1]

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.[1]

Phase 3: Final Handoff
  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) away from reducing agents (hydrides, metals).

  • Disposal Method (Facility Level): The licensed contractor will utilize High-Temperature Incineration with secondary combustion chambers (>1100°C) and caustic scrubbers to neutralize the HF and NOx gases generated [3].[1]

Part 5: Operational Workflow (Synthesis to Waste)

This diagram details the lifecycle of the compound in the lab to ensure no cross-contamination of waste streams.[1]

DisposalWorkflow Rxn Reaction Complete Quench Quench/Workup (Neutralize excess reagents) Rxn->Quench Separate Phase Separation Quench->Separate Aqueous Aqueous Layer (Check pH) Separate->Aqueous Organic Organic Layer (Product + Solvents) Separate->Organic AqWaste Aqueous Waste Drum (Trace Organics) Aqueous->AqWaste If <1% Organic HaloDrum HALOGENATED Waste Drum Aqueous->HaloDrum If Emulsion Rotovap Rotary Evaporation Organic->Rotovap SolventTrap Solvent Trap Waste (Contains F-trace) Rotovap->SolventTrap SolidProd Solid Product (1-Ethyl-2-fluoro...) Rotovap->SolidProd SolventTrap->HaloDrum CRITICAL PATH SolidDrum Solid Toxic Waste SolidProd->SolidDrum Excess/Spill

Caption: Operational workflow emphasizing the routing of solvent trap waste to Halogenated drums due to potential co-distillation of fluorinated intermediates.

Part 6: Emergency Contingencies

ScenarioImmediate Action
Spill (Solid) Do not sweep dry (static risk). Dampen with water/surfactant, then scoop into a disposal jar.[1]
Spill (Liquid) Absorb with vermiculite or clay.[1] Do not use paper towels (nitro compounds can form combustible mixtures with cellulose upon drying).[1]
Skin Contact Wash with soap and water for 15 minutes.[1] Nitro compounds absorb rapidly; seek medical attention to rule out methemoglobinemia.[1]

References

  • Urben, P. G. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition.[1] Elsevier.[1] (Section on Nitroaromatics and Alkali interaction).

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. [Link][1]

Sources

Personal protective equipment for handling 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1089282-52-9 Formula: C₉H₁₀FNO₃ Synonyms: 4-ethyl-5-fluoro-2-nitrophenyl methyl ether

Executive Safety Summary

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is a functionalized nitroaromatic intermediate. While specific toxicological data for this exact isomer is limited, its structural moieties (nitro group, fluorination, and lipophilic ethyl/methoxy chains) dictate that it be handled as a Category 3 Toxicant (Acute Toxicity via Oral, Dermal, and Inhalation routes).

The Critical Hazard: Like many nitroaromatics, this compound poses a risk of rapid dermal absorption leading to systemic toxicity. The presence of the fluorine atom increases lipophilicity, potentially accelerating skin permeation compared to non-halogenated analogues.

Immediate Action Required:

  • Engineering: Handle exclusively in a certified chemical fume hood.

  • PPE: Standard nitrile gloves are insufficient for solution handling. Use Laminate (Silver Shield®) or double-gloved systems.

  • Medical: Be aware of the potential for Methemoglobinemia (blue lips/fingernails, hypoxia) in the event of significant exposure.

Hazard Characterization (GHS)

This assessment is derived from structural activity relationships (SAR) with analogous fluoronitrobenzenes and vendor safety data.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 3H301: Toxic if swallowed.[1]DANGER
Acute Toxicity (Dermal) 3H311: Toxic in contact with skin.[2]DANGER
Acute Toxicity (Inhalation) 3H331: Toxic if inhaled.[3]DANGER
Skin Irritation 2H315: Causes skin irritation.[3]WARNING
Eye Irritation 2AH319: Causes serious eye irritation.[1][3]WARNING
Personal Protective Equipment (PPE) Strategy

The "Why" Behind the Protocol: Standard laboratory nitrile gloves (4 mil) offer excellent protection against water and some acids, but they have poor resistance to nitroaromatics . Nitrobenzene, a structural analog, breaks through standard nitrile in <15 minutes . Because 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is often dissolved in organic solvents (DCM, Ethyl Acetate) for synthesis, the solvent acts as a carrier, further reducing breakthrough time.

A. Hand Protection Protocol
  • Solid Handling (Weighing):

    • Primary: Nitrile (minimum 5 mil).

    • Requirement: Change immediately if dust contacts the glove.

  • Solution Handling (Synthesis/Extraction):

    • Option A (Best): Silver Shield® / 4H® Laminate gloves. (Resistant to aromatics).

    • Option B (Dexterity Required): "Double-Gloving" method.

      • Inner Layer: 4 mil Nitrile (Inspection layer).

      • Outer Layer: 8 mil Nitrile or Neoprene.

      • Protocol: Change outer gloves every 15 minutes of active handling or immediately upon splash.

B. Respiratory & Body Protection[1][2][4][5][6]
  • Engineering Control: All open handling must occur in a fume hood with a face velocity of 80–100 fpm .

  • Respirator: If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) particulate respirator . If heating or dissolving, a Full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges is required due to the volatility of nitro-vapors.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
  • Risk: Electrostatic generation of toxic dust.

  • Protocol:

    • Place the balance inside the fume hood. If vibrations affect accuracy, use a marble balance table or a static-dissipative enclosure.

    • Use an antistatic gun or ionizer on the spatula and weighing boat before transfer.

    • The "Wet Transfer" Method: Instead of scraping dry powder into a reaction flask, weigh the solid into a vial, add the reaction solvent to the vial to dissolve it, and transfer the solution via pipette/syringe. This eliminates airborne dust during the reactor loading phase.

Phase 2: Reaction Setup
  • Risk: Runaway exotherm or pressure buildup.

  • Protocol:

    • Nitro-compounds can be energetic. If performing a reduction (e.g., hydrogenation or metal/acid reduction), ensure cooling is active before addition.

    • Vent the reaction vessel to a scrubber or inert gas line (Nitrogen/Argon) to prevent oxygen ingress and vapor escape.

Phase 3: Visual Logic for Handling

The following diagram illustrates the decision-making process for safe handling based on the state of matter.

HandlingWorkflow Start Start: Handling 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (Organic Solvent) StateCheck->Solution Synthesis/Extraction Control1 Engineering: Fume Hood + Static Control Solid->Control1 PPE1 PPE: Single Nitrile (5mil) + N95/P100 (if open) Control1->PPE1 Transfer Action: Dissolve in vial before reactor transfer PPE1->Transfer Waste Disposal: Segregated Halogenated Waste Transfer->Waste Control2 Engineering: Fume Hood (Sash < 18") Solution->Control2 PPE2 PPE: Laminate Gloves OR Double Nitrile (Change 15m) Control2->PPE2 PPE2->Waste

Figure 1: Operational decision tree distinguishing between solid-state handling (dust control focus) and solution-state handling (permeation control focus).[7]

Emergency Response Protocols
A. Spill Management

Do NOT use paper towels to wipe up dry powder. This generates static and disperses toxic dust.

Spill TypeImmediate ActionCleanup Method
Powder Evacuate area for 5 mins to let dust settle.Wet Wipe Method: Cover spill with pads soaked in inert solvent (e.g., heptane) or water to suppress dust. Scoop up wet slurry.[1]
Liquid Alert nearby personnel.Absorb with vermiculite or sand.[5] Do not use combustible materials (sawdust) as nitro compounds are oxidizers.
B. Exposure First Aid[1][7][5]
  • Skin Contact: Wash with soap and water for 15 full minutes .[7][5] Do not use alcohol (ethanol/IPA) as it enhances skin absorption of nitro compounds.

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Medical Note: If patient shows signs of cyanosis (blue skin) or chocolate-brown blood, suspect Methemoglobinemia . Treatment typically involves Methylene Blue administration (under medical supervision).

Disposal & Waste Management

Because this molecule contains both a Nitro group and a Fluorine atom , it falls into a strict waste category.

  • Classification: Halogenated Organic Waste .

    • Reasoning: The C-F bond requires high-temperature incineration to prevent the formation of toxic byproducts. Mixing with non-halogenated solvents increases disposal costs significantly.

  • Segregation:

    • Do NOT mix with strong bases (amines, caustic soda) in the waste stream, as nitroaromatics can form unstable salts or polymerize exothermically.

    • Do NOT mix with oxidizers (peroxides).[8]

  • Labeling:

    • Label must read: "Hazardous Waste: Halogenated Organic. Contains 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.[9][10][11] Toxic."

References
  • PubChem. (n.d.). 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CID 59452847).[11] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Nitrobenzene. United States Department of Labor. Retrieved March 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals: Halogenated Nitrobenzenes. Retrieved March 5, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.